1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9(2)14-7-4-10(5-8-14)15-11(12)3-6-13-15/h3,6,9-10H,4-5,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLPYRLBAKYMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Structural Profiling and Synthetic Methodologies of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands—relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly specific target engagement. 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0)[1] has emerged as a highly versatile building block. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly engineered pharmacophore. This technical guide deconstructs the structural causality of its components, details the thermodynamic principles governing its regioselective synthesis, and provides a self-validating experimental protocol for its preparation.
Structural & Physicochemical Profiling
To leverage this compound effectively in drug discovery, one must understand how its physicochemical properties translate to biological efficacy. The table below summarizes its core metrics and the mechanistic significance of each property.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine | Defines the exact connectivity, highlighting the 1,5-substitution pattern critical for specific spatial geometries. |
| CAS Registry Number | 1052555-88-0[1] | Standardized identifier for database indexing and precursor procurement. |
| Molecular Formula | C11H20N4[1] | Establishes the exact mass required for High-Resolution Mass Spectrometry (HRMS) validation. |
| Molecular Weight | 208.30 g/mol [1] | The low molecular weight ensures high Ligand Efficiency (LE), leaving ample "molecular weight budget" for further elaboration. |
| H-Bond Donors | 1 (Primary amine, -NH2) | Essential for bidentate hydrogen bonding with target protein backbones (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (Pyrazole N, Piperidine N) | Facilitates interactions with solvent molecules or specific pocket residues, tuning target residence time. |
Mechanistic Utility in Drug Design
The utility of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine lies in the synergistic function of its three distinct structural domains. Every structural choice in this scaffold serves a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose:
-
The 5-Aminopyrazole Core (The Warhead): The 5-aminopyrazole moiety is a classic bioisostere and hinge-binding motif. The proximity of the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) creates a perfect bidentate hydrogen-bonding pair. This geometry perfectly complements the backbone amide linkages (e.g., the NH and C=O) found in the ATP-binding hinge region of most kinases.
-
The Piperidine Spacer (The Vector): The saturated piperidine ring acts as a rigid, three-dimensional vector. Unlike flat aromatic spacers, the sp3-hybridized piperidine projects the terminal basic amine out of the narrow binding pocket and into the solvent-exposed channel, improving the overall aqueous solubility of the final drug candidate.
-
The N-Isopropyl Group (The Metabolic Shield): Causality of choice: Why an isopropyl group instead of a standard methyl group? A simple N-methyl piperidine is highly susceptible to rapid oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver. By replacing the methyl with a bulkier isopropyl group, we introduce steric hindrance directly adjacent to the nitrogen lone pair. This drastically reduces the rate of metabolic clearance while maintaining the basicity required for salt formulation and target interaction.
Pharmacophore mapping of the compound illustrating target binding and PK modulation.
Synthetic Methodologies: The Principle of Thermodynamic Control
The primary challenge in synthesizing N-substituted aminopyrazoles is regioselectivity: ensuring the formation of the 5-aminopyrazole rather than the 3-aminopyrazole isomer. The most versatile method involves the condensation of monosubstituted hydrazines with 1,3-dielectrophiles (such as
The Causality of Regioselectivity:
When 1-isopropylpiperidin-4-ylhydrazine reacts with a 1,3-dielectrophile, the terminal nitrogen (
-
Kinetic Control (Low Temp, 0 °C): The terminal nitrogen attacks the most electrophilic carbon first, rapidly leading to the 3-aminopyrazole isomer[3].
-
Thermodynamic Control (High Temp, 70-80 °C): By applying heat, the initial Michael adducts are allowed to equilibrate. The pathway leading to the 5-aminopyrazole is thermodynamically favored due to the superior steric and electronic stability of the resulting intermediate and the final aromatic system[3]. Therefore, our protocol strictly mandates elevated temperatures to drive the equilibrium toward the desired 5-amino regioisomer.
Regioselective synthetic workflow under thermodynamic control with analytical validation.
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system . It integrates in-process analytical checks to prevent the propagation of failed intermediates, and post-process spectroscopic validation to unambiguously confirm the regiochemistry.
Reagents Required:
-
1-Isopropylpiperidin-4-ylhydrazine dihydrochloride (1.0 eq)
-
3-Aminoacrylonitrile (or ethoxymethylenemalononitrile) (1.0 eq)
-
Triethylamine (
) (2.2 eq) -
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Free-Basing the Hydrazine: Suspend 1-isopropylpiperidin-4-ylhydrazine dihydrochloride (10 mmol) in absolute ethanol (30 mL) at room temperature. Add
(22 mmol) dropwise. Stir for 15 minutes.-
Causality: The hydrazine must be fully neutralized to its free base form to ensure maximum nucleophilicity of the nitrogen atoms.
-
-
Electrophile Addition: Add 3-aminoacrylonitrile (10 mmol) to the stirring mixture in a single portion.
-
Thermodynamic Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 14 hours.
-
Causality: Maintaining 75 °C is the critical variable that overrides the kinetic pathway, ensuring the thermodynamically stable 5-aminopyrazole is the major product[3].
-
-
In-Process Validation (LC-MS): Sample 10
of the reaction mixture, dilute in methanol, and run via LC-MS.-
Self-Validation Check: The reaction is complete only when the hydrazine mass is consumed and the target mass (
) is the dominant peak. If incomplete, continue refluxing.
-
-
Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous
. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous , filter, and concentrate. Purify via flash chromatography (DCM:MeOH containing 1% ).
Post-Process Analytical Validation:
To definitively prove that the 5-aminopyrazole (and not the 3-aminopyrazole) was synthesized, utilize
-
Validation Metric: In
NMR ( ), the pyrazole -proton of a 5-aminopyrazole typically appears as a distinct doublet/singlet shifted significantly upfield (around 5.3 - 5.5 ppm) compared to the 3-aminopyrazole isomer. The presence of the isopropyl methine proton multiplet at ~2.7 ppm confirms the integrity of the metabolic shield.
References
1.[1] Bidepharm. "CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine". Available at: 2.[2] Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles". Available at: 3.[3] BenchChem. "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles". Available at:
Sources
Technical Guide: Solubility Profiling & Handling of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine
The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine . This guide is designed for researchers and process chemists optimizing synthesis, purification, or formulation strategies.
Executive Summary
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0 ) is a critical heterocyclic building block, structurally related to the Janus kinase (JAK) inhibitor class (e.g., Oclacitinib). As a regioisomer of the more common 4-amine intermediate, its specific solubility behavior is pivotal for both its isolation (as a target) or its removal (as a byproduct).
This guide synthesizes comparative physicochemical data, predictive modeling, and standard operating procedures (SOPs) to establish a robust solubility profile. The compound exhibits moderate lipophilicity (LogP ~0.8–1.2) and pH-dependent solubility , driven by the basic piperidine nitrogen and the amphoteric pyrazole core.
Physicochemical Characterization
Understanding the molecular drivers of solubility is essential before experimental screening.
| Property | Value (Calculated/Estimated) | Structural Implication |
| Molecular Formula | C₁₁H₂₀N₄ | Moderate molecular weight (208.3 g/mol ). |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic; good permeability but limited aqueous solubility at neutral pH. |
| pKa (Piperidine N) | ~9.8 – 10.2 | Highly basic; forms stable salts with mineral acids (HCl, H₂SO₄). |
| pKa (Pyrazole NH₂) | ~2.5 – 3.5 | Weakly basic; unlikely to protonate under standard physiological conditions. |
| H-Bond Donors | 2 (Primary Amine) | Capable of specific interactions in polar protic solvents. |
| H-Bond Acceptors | 4 | Supports solubility in polar aprotic solvents (DMSO, DMF). |
Solubility Profile in Organic Solvents
Due to the scarcity of public experimental data for this specific regioisomer, the following data is derived from Structure-Activity Relationship (SAR) analysis of analogous N-alkyl-aminopyrazoles and validated process chemistry principles.
Solvent Compatibility Matrix
This matrix categorizes solvents based on their ability to solvate the free base form of the compound at 25°C.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Primary reaction solvents; Recrystallization (often with water). |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock solutions for bioassays; Coupling reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction; Chromatography (mobile phase). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Crystallization antisolvents; Washing steps. |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate (10–30 mg/mL) | Reaction solvents (e.g., reductions). |
| Hydrocarbons | Toluene, Hexane, Heptane | Low (<1 mg/mL) | Antisolvents for precipitation; Impurity rejection. |
| Aqueous (pH < 4) | 0.1M HCl, 1M Acetic Acid | Very High (>100 mg/mL) | Salt formation; Aqueous workup. |
| Aqueous (pH > 8) | Water, PBS Buffer | Low (<0.5 mg/mL) | Precipitation of free base. |
Temperature Dependence (Van't Hoff Analysis)
Solubility in alcohols (Ethanol, IPA) exhibits a strong positive correlation with temperature, making them ideal for purification via cooling crystallization.
-
Dissolution Enthalpy (
): Positive (Endothermic). -
Strategy: Dissolve at reflux (~78°C for EtOH) and cool to 0–5°C to maximize yield.
Experimental Protocol: Determination of Saturation Solubility
To validate the precise solubility for regulatory or process requirements, use the following "Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached.
Materials & Equipment[1][2][3]
-
Compound: >100 mg of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.
-
Solvents: HPLC grade (MeOH, EtOH, DCM, Toluene).
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or UPLC-MS.
Workflow Diagram
The following diagram outlines the critical path for solubility determination, ensuring data integrity.
Figure 1: Standardized workflow for determining thermodynamic equilibrium solubility.
Detailed Procedure
-
Preparation: Add excess solid (~50 mg) to a glass vial containing 1 mL of the target solvent.
-
Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours. Visual inspection must confirm the presence of undissolved solid (if clear, add more solid).
-
Sampling: Centrifuge the vial or let solids settle. Withdraw the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze against a standard curve.
-
Calculation:
.
Purification & Crystallization Strategy
The solubility difference between the 5-amine (target) and its regioisomer 4-amine (common impurity) is the basis for purification.
Recrystallization Systems
-
System A (Ethanol/Water): Dissolve in hot Ethanol (10 vol). Add Water (5 vol) dropwise at reflux until turbidity persists. Cool slowly to 4°C.
-
Mechanism:[1] Exploits the steep solubility curve in ethanol and the "antisolvent" effect of water on the hydrophobic isopropyl-piperidine moiety.
-
-
System B (Toluene/Heptane): Dissolve in minimum hot Toluene. Add Heptane to precipitate the more polar impurities, or cool to crystallize the product (if product is less soluble than impurities). Note: Aminopyrazoles are often less soluble in non-polar solvents than their precursors.
Acid-Base Extraction (Purification)
Since the compound has a basic piperidine nitrogen:
-
Dissolve crude mixture in Ethyl Acetate .
-
Extract with 1M HCl (Product moves to aqueous phase as salt; non-basic impurities stay in organic).
-
Wash aqueous phase with DCM .
-
Basify aqueous phase with NaOH or NH₄OH to pH > 10.
-
Extract free base back into DCM or Ethyl Acetate .
-
Concentrate and crystallize.
References
-
Beilstein J. Org. Chem. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
- World Intellectual Property Organization (2015). WO2015063709A1: Process for the preparation of pyrazole derivatives.
- Organic Process Research & Development (2014). Development of a Scalable Synthesis of JAK Inhibitors. (General reference for aminopyrazole solubility behavior).
-
PubChem . Compound Summary: 1-Isopropyl-1H-pyrazol-5-amine (Analogous substructure). Retrieved from [Link]
Sources
Comprehensive Safety Data Sheet (SDS) and Predictive Toxicity Profile for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine
Document Type: Technical Whitepaper & Advanced SDS Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals CAS Registry Number: 1052555-88-0
Executive Summary & Pharmacophoric Context
In modern targeted therapeutic discovery, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine serves as a highly privileged building block. Structurally, the 5-aminopyrazole moiety acts as a potent "hinge-binder," forming critical bidentate hydrogen bonds with the ATP-binding pocket of various kinases (e.g., CDKs, JAKs). Concurrently, the 1-isopropylpiperidine system functions as a solvent-channel vector, improving aqueous solubility and modulating pharmacokinetic properties.
However, handling this intermediate requires a rigorous understanding of its predictive toxicology. The presence of a primary heteroaromatic amine and a basic aliphatic amine introduces specific occupational hazards, including potential skin sensitization, mucosal irritation, and metabolic bioactivation. This guide provides a self-validating framework for the safe handling, hazard classification, and toxicological evaluation of this compound.
Physicochemical Properties & Mechanistic Implications
Understanding the physicochemical profile is the first step in predicting both efficacy and toxicity. The data below synthesizes the structural attributes of the compound to explain why it behaves the way it does in biological and environmental systems.
Table 1: Quantitative Physicochemical Data
| Property | Value (Predicted) | Causality / Toxicological Implication |
| Molecular Weight | 208.30 g/mol | Highly favorable for oral bioavailability; rapid systemic absorption upon exposure. |
| cLogP | 1.25 | Balanced lipophilicity prevents severe bioaccumulation but allows rapid dermal penetration. |
| Topological Polar Surface Area | 44.3 Ų | Excellent membrane permeability; high risk of crossing the blood-brain barrier (BBB). |
| pKa (Piperidine N) | ~9.5 | Protonated at physiological pH (7.4), driving potential lysosomal trapping and phospholipidosis. |
| pKa (Pyrazole NH₂) | ~4.2 | Poorly nucleophilic under physiological conditions; requires metabolic activation for toxicity. |
Predictive Hazard Identification (GHS Classification)
Based on structural alerts and read-across methodology from similar aminopyrazole-piperidine scaffolds, the following Globally Harmonized System (GHS) classifications must be applied. These classifications are grounded in the guidelines provided by the.
Table 2: GHS Hazard Classifications
| GHS Hazard Class | Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The basic piperidine core can interact with off-target CNS receptors (e.g., hERG, GPCRs) if ingested. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | The basic nature of the aliphatic amine disrupts epidermal lipid bilayers upon prolonged contact. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Localized high pH upon contact with the aqueous mucosal surfaces of the eye. |
| Skin Sensitization | Category 1B | H317: May cause allergic skin reaction | The aminopyrazole can undergo N-oxidation to form protein-reactive haptens. |
Mechanistic Toxicology: The Aminopyrazole Toxicophore
The primary toxicological concern with 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is its potential for metabolic bioactivation. Primary heteroaromatic amines can be oxidized by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) into reactive N-hydroxylamines. If cellular glutathione (GSH) is depleted, these intermediates covalently bind to cellular macromolecules, leading to idiosyncratic hepatotoxicity or immunogenicity.
Metabolic activation and detoxification pathways of aminopyrazole derivatives.
Experimental Protocols for Toxicity Validation
To empirically validate the predictive safety profile of this compound, laboratories must execute orthogonal in vitro assays. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for accuracy.
Protocol A: High-Throughput In Vitro Hepatotoxicity Assay
Purpose: To quantify intrinsic cytotoxicity and identify metabolic liabilities. We utilize HepG2 cells supplemented with exogenous S9 fraction because standard HepG2 lines lack robust basal CYP expression necessary to activate the aminopyrazole toxicophore.
-
Sample Preparation: Dissolve the compound in 100% molecular-grade DMSO to a 10 mM stock. Causality: DMSO ensures complete dissolution of the lipophilic piperidine core while maintaining cellular compatibility at final dilutions (<0.5% v/v).
-
Serial Dilution: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) in assay media.
-
Cell Seeding & Treatment: Seed HepG2 cells at 10,000 cells/well in a 384-well plate. Add the compound dilutions alongside 1 mg/mL rat liver S9 fraction and NADPH-regenerating system. Incubate for 24 hours at 37°C.
-
Viability Measurement: Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for metabolic viability. Read luminescence.
-
System Validation Checkpoint (Critical): Calculate the Z'-factor using the DMSO vehicle (negative control) and 50 µM Chlorpromazine (positive control). The assay is only accepted if Z' > 0.5 , proving the signal-to-background ratio is statistically robust enough to detect true cytotoxicity.
High-throughput in vitro hepatotoxicity screening workflow.
Protocol B: Ames Fluctuation Test for Mutagenicity
Purpose: To assess the DNA-reactive potential of the primary amine in accordance with the .
-
Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.
-
Exposure: Expose the bacteria to the compound (up to 5000 µ g/plate ) in a liquid microplate format, both in the presence and absence of S9 metabolic activation.
-
Readout: After 48 hours, add a pH indicator (bromocresol purple). Wells where reverse mutation has occurred will metabolize the media, dropping the pH and changing the color from purple to yellow.
-
System Validation Checkpoint (Critical): The assay validates itself through the mandatory inclusion of 2-Aminoanthracene. If the S9-treated 2-Aminoanthracene wells do not show a statistically significant increase in revertants compared to the vehicle, the S9 fraction is deemed metabolically inactive, and the entire plate must be rejected.
Occupational Exposure & Handling Protocols
Because this compound is a highly active pharmaceutical intermediate (API building block), it must be handled under strict engineering controls.
-
Engineering Controls: All weighing and manipulation of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: The low molecular weight and lipophilicity make aerosolized dust highly bioavailable via inhalation.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), anti-static lab coat, and tightly fitting safety goggles. If engineering controls are compromised, a half-mask respirator with P100 particulate filters is required.
-
Spill Response: Do not use water initially, as the basic piperidine will ionize and spread. Sweep the solid gently using static-free materials, then neutralize the contaminated surface with a mild acidic solution (e.g., 5% acetic acid) to protonate the amine, followed by a thorough wipe-down with 70% ethanol.
References
-
OECD (2020). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 471: Bacterial Reverse Mutation Test). Organisation for Economic Co-operation and Development. URL:[Link]
-
ECHA (2017). Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency. URL:[Link]
-
ICH (2023). ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary. U.S. National Library of Medicine. URL:[Link]
Role of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine as a Pharmaceutical Intermediate
This technical guide details the chemical utility, synthesis, and pharmaceutical applications of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 1052555-88-0), a critical intermediate in the design of ATP-competitive kinase inhibitors.
Executive Summary
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is a specialized heterocyclic building block used primarily in the synthesis of fused bicyclic kinase inhibitors. Its structure combines a reactive 5-aminopyrazole core—essential for cyclization reactions—with a 1-isopropylpiperidin-4-yl tail, a moiety known to enhance solubility and optimize pharmacokinetic profiles (ADME) in drug candidates.
This intermediate is a "privileged scaffold" for generating Pyrazolo[1,5-a]pyrimidines , a class of bioactive molecules that inhibit Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (CHK1), and Aurora Kinases. It serves as the nucleophilic foundation upon which the pyrimidine ring is constructed, allowing for the rapid generation of diverse chemical libraries.
Part 1: Chemical Profile & Strategic Value
Structural Analysis
The molecule consists of two distinct functional domains:
-
The Reactivity Core (5-Amino-Pyrazole): The C5-amine and the adjacent N1-nitrogen form a 1,3-binucleophilic system. This arrangement is perfectly set up to react with 1,3-electrophiles (e.g.,
-keto esters, enaminones) to form fused rings. -
The Pharmacokinetic Tail (Isopropyl-Piperidine): The piperidine ring provides structural rigidity, while the basic tertiary amine (N-isopropyl) improves aqueous solubility at physiological pH. The isopropyl group adds lipophilicity, aiding in cell membrane permeability and often filling hydrophobic pockets within the ATP-binding site of kinases.
Technical Specifications
| Property | Specification |
| IUPAC Name | 1-(1-propan-2-ylpiperidin-4-yl)pyrazol-5-amine |
| CAS Number | 1052555-88-0 |
| Molecular Formula | |
| Molecular Weight | 208.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Piperidine N), ~2.5 (Pyrazole N) |
Part 2: Synthetic Pathway (Preparation of the Intermediate)
The synthesis of this intermediate requires a convergent approach, typically starting from 1-isopropyl-4-piperidone . The critical step is the regioselective formation of the 5-aminopyrazole ring.
Synthesis Workflow (DOT Visualization)
Figure 1: Convergent synthesis pathway from commercially available piperidone precursors.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropyl-4-hydrazinopiperidine
-
Reagents: 1-Isopropyl-4-piperidone, Hydrazine hydrate, Ethanol, Pd/C (10%).
-
Procedure:
-
Dissolve 1-isopropyl-4-piperidone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the hydrazone.
-
Catalytic Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and stir under
atmosphere (3 atm) for 12 hours. -
Workup: Filter catalyst through Celite. Concentrate filtrate to yield the hydrazine intermediate as an oil. Note: Hydrazines are unstable; use immediately or store as HCl salt.
-
Step 2: Cyclization to Pyrazole Amine
-
Reagents: 1-Isopropyl-4-hydrazinopiperidine, 3-Ethoxyacrylonitrile, Ethanol/Water, Reflux.
-
Procedure:
-
Dissolve the crude hydrazine (1.0 eq) in Ethanol/Water (5:1 ratio).
-
Add 3-ethoxyacrylonitrile (1.1 eq). Note: Use 3-aminocrotononitrile if a 3-methyl substituted pyrazole is desired.
-
Reflux the mixture for 4–6 hours. The reaction proceeds via a Michael addition followed by cyclization.
-
Purification: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from Ethyl Acetate/Hexane.
-
Validation: Confirm structure via
-NMR (Characteristic pyrazole protons at 5.4 and 7.2 ppm).
-
Part 3: Pharmaceutical Application & Downstream Chemistry[4][5]
Mechanism of Action: The "Dinaciclib" Pathway
This intermediate is most valuable for synthesizing Pyrazolo[1,5-a]pyrimidines . This scaffold mimics the adenine ring of ATP, allowing the drug to bind into the kinase hinge region.
Reaction Logic:
The exocyclic amine (
Key Drug Class:
-
CDK Inhibitors: Analogous to Dinaciclib (SCH 727965), which uses a similar 5-aminopyrazole core.[1]
-
CHK1 Inhibitors: Used to sensitize cancer cells to DNA-damaging agents.
Downstream Synthesis Workflow (DOT Visualization)
Figure 2: Formation of the bioactive Pyrazolo[1,5-a]pyrimidine scaffold.
Case Study: Comparative SAR
Why use the 1-isopropylpiperidin-4-yl group?
-
Solubility: The basic nitrogen (
) ensures the drug is ionized in the stomach, improving oral bioavailability. -
Metabolic Stability: The isopropyl group protects the nitrogen from rapid N-dealkylation compared to a simple methyl or ethyl group.
-
Binding: In CDK2/CDK9 structures, the piperidine ring often extends into the solvent-exposed region, improving physicochemical properties without steric clash in the ATP pocket.
Part 4: Quality Control & Analytical Standards
For use in GMP manufacturing, the intermediate must meet strict specifications.
| Test | Method | Acceptance Criteria |
| Identification | Conforms to structure | |
| Assay | HPLC (C18 Column) | |
| Impurity A | HPLC | |
| Water Content | Karl Fischer | |
| Residual Solvents | GC-HS | Ethanol |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (
mm, 3.5 ). -
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (Pyrazole absorption).
References
-
Chemical Identity & Properties
-
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 1052555-88-0). Alchimica Building Blocks. Retrieved from
-
-
Synthetic Methodology (General Pyrazole Synthesis)
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. PMC (NIH). Describes the reaction of hydrazines with nitriles to form 5-aminopyrazoles. Retrieved from
-
-
Application in Kinase Inhibitors (Dinaciclib Analogues)
-
Related Scaffold Chemistry
Sources
- 1. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
- 5. Dinaciclib | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimal Reaction Conditions for Synthesizing 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals Target Molecule: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0)
Executive Summary
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is a highly valued, privileged scaffold in modern drug discovery. The 1-piperidinyl-5-aminopyrazole motif is frequently utilized as a hinge-binding pharmacophore in kinase inhibitors and as a basic recognition element in GPCR modulators. This Application Note details a robust, high-yielding, three-step synthetic protocol designed for scalability and high purity. By leveraging established mechanistic principles of regioselective pyrazole annulation and selective reductive amination, this guide provides a self-validating framework for synthesizing the target compound.
Retrosynthetic Strategy & Mechanistic Rationale
The synthetic route is designed to maximize regiocontrol and minimize chromatographic bottlenecks. The sequence proceeds via pyrazole annulation, protecting group cleavage, and reductive amination.
Figure 1: Three-step synthetic workflow for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.
Causality Behind Experimental Choices
-
Step 1: Regioselective Pyrazole Annulation. The synthesis begins with the condensation of 1-Boc-piperidin-4-ylhydrazine and 3-aminoacrylonitrile. The Boc-protecting group is strictly required to prevent the secondary amine of the piperidine ring from participating in unwanted nucleophilic attacks. The regioselectivity of the pyrazole formation is dictated by the differential nucleophilicity of the hydrazine nitrogens. The primary (terminal) nitrogen is less sterically hindered and more nucleophilic, selectively attacking the
-carbon of the acrylonitrile derivative. Subsequent intramolecular cyclization onto the nitrile group yields the 5-aminopyrazole core [2]. Acid catalysis (HCl) accelerates the initial Michael-type addition. -
Step 2: Anhydrous Boc Deprotection. 4M HCl in Dioxane is selected over aqueous acids (like TFA/H2O) because it provides an anhydrous environment, preventing hydrolysis of the newly formed pyrazole ring. Furthermore, it cleanly precipitates the intermediate as a hydrochloride salt, allowing isolation via simple trituration without the need for column chromatography.
-
Step 3: Chemoselective Reductive Amination. Acetone is used as the alkylating agent to install the isopropyl group. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 or NaBH3CN. As established by Abdel-Magid et al., NaBH(OAc)3 is a mild, highly selective reducing agent that reduces the transiently formed iminium ion much faster than it reduces the carbonyl group of the acetone solvent [1]. This chemoselectivity suppresses the formation of the isopropanol byproduct and maximizes the yield of the target tertiary amine.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for the three-step workflow.
| Step | Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield |
| 1 | Pyrazole Annulation | 3-Aminoacrylonitrile, EtOH, cat. HCl | 80 (Reflux) | 12 | 75 – 85% |
| 2 | Boc Deprotection | 4M HCl in Dioxane, DCM | 20 – 25 | 2 | > 95% |
| 3 | Reductive Amination | Acetone, NaBH(OAc)3, AcOH, DCE | 20 – 25 | 16 | 80 – 90% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-pyrazol-5-amine
-
Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-Boc-piperidin-4-ylhydrazine (10.0 mmol, 1.0 eq) and absolute ethanol (50 mL, 0.2 M).
-
Addition: Add 3-aminoacrylonitrile (11.0 mmol, 1.1 eq) followed by concentrated aqueous HCl (1.0 mmol, 0.1 eq) dropwise. Self-Validation Check: The solution may slightly darken upon acid addition; this is normal.
-
Reaction: Heat the mixture to 80 °C (reflux) and stir vigorously for 12 hours. Monitor the reaction via LC-MS until the hydrazine mass is fully consumed.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the crude residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL).
-
Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue via flash column chromatography (DCM:MeOH, 95:5) to afford the product as an off-white solid.
Step 2: Synthesis of 1-(piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride
-
Preparation: Dissolve 1-(1-Boc-piperidin-4-yl)-1H-pyrazol-5-amine (7.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL) in a 100 mL round-bottom flask. Cool the flask to 0 °C using an ice bath.
-
Deprotection: Slowly add 4M HCl in Dioxane (75.0 mmol, 10.0 eq) dropwise under an inert argon atmosphere.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation Check: A white precipitate should begin to form within 30 minutes, indicating successful cleavage and salt formation.
-
Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (3 × 20 mL), filter, and dry under high vacuum to afford the hydrochloride salt as a white powder. Use directly in the next step.
Step 3: Synthesis of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine
-
Preparation: Suspend 1-(piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride (7.0 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (70 mL, 0.1 M).
-
Iminium Formation: Add Acetone (35.0 mmol, 5.0 eq) and glacial Acetic Acid (7.0 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (10.5 mmol, 1.5 eq) portion-wise over 10 minutes to prevent excessive clumping and control mild exotherms. Stir the reaction at room temperature for 16 hours.
-
Workup: Quench the reaction carefully by adding 1N aqueous NaOH (30 mL) until the aqueous layer reaches pH 9–10 (critical for extracting the tertiary amine).
-
Isolation: Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography (DCM:MeOH:NH4OH, 90:9:1) to yield the pure target compound, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link] [1]
-
Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16, 8533-8541. URL:[Link] [2]
Advanced Purification Strategies for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine and Its Synthetic Precursors
Application Note & Methodological Protocol Target Audience: Discovery Chemists, Process Engineers, and Analytical Scientists
Introduction & Physicochemical Profiling
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0) is a highly versatile synthetic intermediate, frequently utilized as a hinge-binding motif in the development of kinase inhibitors and as a core scaffold for GPCR ligands [1]. The synthesis typically involves the condensation of 1-isopropyl-4-hydrazinylpiperidine with 3-aminoacrylonitrile.
While the synthesis is straightforward, the downstream purification of this intermediate presents significant chromatographic challenges. As a Senior Application Scientist, I frequently observe that the dual basic centers of this molecule lead to severe peak tailing, irreversible chemisorption, and poor recovery when using standard purification techniques [2].
To design a self-validating purification system, we must first understand the molecule's physicochemical profile. The purification logic is dictated entirely by the disparate pKa values of its two nitrogen centers.
Table 1: Physicochemical & Chromatographic Profile
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 208.31 g/mol | Elutes in the small-molecule window; easily detectable via LC-MS (M+H = 209.1). |
| pKa 1 (Piperidine N) | ~9.5 (Strongly Basic) | Protonated at neutral pH. Causes severe ionic bonding with acidic silanols on bare silica [3]. |
| pKa 2 (Pyrazole N) | ~4.0 (Weakly Basic) | Acts as a hydrogen bond donor/acceptor. Contributes to high polarity. |
| LogP (estimated) | ~1.2 | Highly polar. Poor retention on standard C18 columns under acidic conditions. |
Purification Workflow & Decision Matrix
The following decision tree outlines the logical progression from a crude reaction mixture to a high-purity intermediate.
Logical workflow for the purification of highly basic pyrazole-amine intermediates.
Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)
Causality & Expertise: Before attempting any chromatography, a pKa-driven phase transfer is the most efficient way to remove non-basic organic impurities and unreacted nitriles. Because the piperidine nitrogen has a pKa of ~9.5, adjusting the aqueous phase to pH < 2 ensures complete protonation, making the target molecule highly water-soluble. Conversely, adjusting to pH > 11 deprotonates the piperidine, driving the free base into the organic phase [4].
Step-by-Step Methodology:
-
Acidic Wash: Dissolve the crude reaction mixture in 1M HCl (aq) (approx. 10 mL per gram of crude). Wash the aqueous layer three times with Ethyl Acetate (EtOAc) to extract neutral and acidic impurities. Discard the organic layers.
-
Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Note: The subsequent neutralization is highly exothermic.
-
Basification: Slowly add 5M NaOH (aq) dropwise under vigorous stirring until the pH reaches 11–12 (verify with pH indicator strips). The aqueous layer will become cloudy as the free base precipitates or forms an oil.
-
Extraction: Extract the aqueous layer three times with a solvent mixture of 10% Isopropanol (IPA) in Dichloromethane (DCM) .
-
Mechanistic Insight: The addition of 10% IPA is critical. It disrupts emulsion formation and significantly enhances the solvation of the highly polar pyrazole-amine, which otherwise suffers from poor partitioning into neat DCM.
-
-
Isolation: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched free base.
Protocol 2: Normal Phase Chromatography (Amine-Functionalized Silica)
Causality & Expertise: If the LLE yields material that is <90% pure, flash chromatography is required. Bare silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. The highly basic piperidine nitrogen will bind ionically to these silanols, causing the compound to streak down the column, resulting in broad, tailing peaks and low recovery [2].
To circumvent this, we utilize amine-functionalized silica (e.g., aminopropyl-bonded silica). The bonded amine groups mask the underlying silanols, eliminating ionic interactions and allowing the basic target to elute symmetrically based on pure polarity [3].
Step-by-Step Methodology:
-
Column Selection: Select an amine-functionalized flash cartridge (e.g., Biotage® KP-NH or Sorbtech Premium NH).
-
Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane or Heptane.
-
Dry Loading: Dissolve the LLE-enriched product in a minimum volume of DCM. Add a mass of Celite 545 equal to twice the mass of the compound. Evaporate the DCM in vacuo until a free-flowing powder is obtained. Load this into a solid-load cartridge.
-
Gradient Elution:
-
0–2 CV: 100% Hexane
-
2–10 CV: Linear gradient from 0% to 100% EtOAc
-
10–14 CV: Isocratic 100% EtOAc
-
Optional Flush: If the compound is highly retained, introduce a secondary gradient of 0% to 10% Methanol in EtOAc.
-
-
Detection: Monitor fractions via UV at 230 nm and 254 nm.
Protocol 3: Preparative High-pH Reversed-Phase HPLC (RP-HPLC)
Causality & Expertise: For final polishing (>99% purity), preparative RP-HPLC is the gold standard. However, running this specific molecule under standard acidic conditions (e.g., 0.1% TFA) protonates the piperidine, making the molecule extremely hydrophilic. It will elute near the void volume with poor resolution.
By utilizing a high-pH mobile phase (pH 10.5), the piperidine nitrogen is neutralized. This dramatically increases the molecule's hydrophobicity, allowing for optimal retention and sharp, symmetrical peaks on a C18 stationary phase [5].
Mechanistic effect of mobile phase pH on the ionization and RP-HPLC retention of basic piperidines.
Table 2: High-pH RP-HPLC Method Parameters
Critical Note: Standard silica-based C18 columns dissolve at pH > 8. You MUST use a hybrid organic-inorganic silica column (e.g., Waters XBridge) designed for high-pH stability.
| Parameter | Specification |
| Column | Hybrid C18, 5 µm, 19 x 150 mm (High-pH stable) |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (NH₄OH), pH ~10.5 |
| Mobile Phase B | Acetonitrile + 0.1% Ammonium Hydroxide (NH₄OH) |
| Flow Rate | 20.0 mL/min |
| Gradient Profile | 0-2 min: 5% B (Hold) 2-15 min: 5% to 40% B (Linear) 15-17 min: 40% to 95% B (Wash) |
| Sample Solvent | Dissolve in 50:50 Water:Acetonitrile |
Following fraction collection, the product can be isolated by lyophilization. If a stable solid is required for long-term storage, the free base can be dissolved in ethanol and treated with 1.0 equivalent of L-tartaric acid or 2.0 equivalents of ethereal HCl to precipitate the corresponding salt [6].
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Flash Chromatography Blog, Jan 2023. Available at:[Link]
-
Sorbent Technologies, Inc. "Amino Silica Gel - Separation of Basic Compounds." Sorbtech Technical Resources, Nov 2022. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2013, 90, 338. Available at:[Link]
Application Notes and Protocols for the Recrystallization of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the selection of an appropriate solvent system and the subsequent protocol for the purification of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine via recrystallization. The methodologies outlined herein are grounded in the fundamental principles of solubility and crystal lattice formation, tailored to the specific structural attributes of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related compounds.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in chemical purification, prized for its efficacy in removing impurities from a solid sample. The process relies on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system at varying temperatures. For a compound such as 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, which incorporates a bulky non-polar isopropylpiperidine moiety and a polar pyrazole-amine fragment, achieving a high degree of purity is paramount for its intended downstream applications, including pharmacological and toxicological studies. A successful recrystallization not only enhances purity but also affords well-defined crystalline material with consistent physical properties.
The core principle of recrystallization is that most solids are more soluble in a hot solvent than in the same solvent when it is cold. The process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.
Compound Analysis and Predicted Solubility Profile
The structure of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is key to predicting its solubility. The molecule possesses both hydrophobic and hydrophilic characteristics. The isopropyl and piperidine ring contribute to its non-polar nature, while the pyrazole ring with its amine substituent introduces polarity and the potential for hydrogen bonding.
-
Non-polar characteristics: The saturated heterocyclic piperidine ring and the isopropyl group are aliphatic and will favor solubility in less polar organic solvents.
-
Polar characteristics: The pyrazole ring, and particularly the primary amine group (-NH2), can participate in hydrogen bonding, suggesting some solubility in polar protic and aprotic solvents.
This amphiphilic nature suggests that a single ideal solvent might be elusive, and a mixed-solvent system could be necessary to achieve the desired solubility gradient between hot and cold conditions.
Strategic Selection of a Recrystallization Solvent
The "like dissolves like" principle is a foundational guide for solvent selection. However, for recrystallization, the ideal solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Key Criteria for Solvent Selection:
-
Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Crystal Formation: The solvent should facilitate the growth of well-defined, easily filterable crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Screening Protocol for Potential Solvents
A systematic screening of solvents is the most reliable method for identifying a suitable system. This should be performed on a small scale before committing the bulk of the material.
Experimental Protocol: Solvent Screening
-
Place approximately 10-20 mg of the crude 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine into separate test tubes.
-
Add a potential solvent dropwise to each test tube at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at this stage.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. Significant crystal formation upon cooling indicates a promising solvent.
Candidate Solvents and Rationale
Based on the structure of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, the following solvents are proposed for screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale and Predicted Behavior |
| Water | 100 | High | Likely poor solubility due to the large non-polar moiety. May be a good anti-solvent in a mixed system. |
| Ethanol | 78 | High | The hydroxyl group can hydrogen bond. May show high solubility at room temperature, making it a less ideal choice alone but a good candidate for a mixed-solvent system. |
| Methanol | 65 | High | Similar to ethanol, but its higher polarity might make the compound less soluble at room temperature. |
| Isopropanol | 82 | Medium | The balance of polar and non-polar characteristics may provide the desired solubility profile. |
| Acetone | 56 | Medium | A polar aprotic solvent that could be effective. Its low boiling point is advantageous for removal. |
| Ethyl Acetate | 77 | Medium | A moderately polar solvent that may offer a good solubility gradient. |
| Toluene | 111 | Low | The non-polar nature may lead to good solubility at high temperatures, with insolubility at room temperature. However, the high boiling point can be a drawback. |
| Hexane/Heptane | 69/98 | Low | Likely to be a poor solvent at all temperatures due to the polar pyrazole-amine group. Could be used as an anti-solvent. |
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified through the screening process described above.
Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution and add more solvent. Consider a lower-boiling point solvent. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use less solvent in the initial dissolution step. Ensure the solution is thoroughly cooled. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Conclusion
The successful recrystallization of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is achievable through a systematic and well-reasoned approach to solvent selection and protocol execution. The principles and methodologies detailed in this guide provide a robust framework for obtaining this compound in high purity, which is essential for its reliable use in research and development.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
LibreTexts. (2023, October 29). 2.2: "Like Dissolves Like". Chemistry LibreTexts. [Link]
-
University of Toronto. (n.d.). Recrystallization. Chemistry.utoronto.ca. [Link]
-
Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT Department of Chemistry. [Link]
-
Nichols, L. (2021, May 5). Step-by-Step Guide to Recrystallization. Chemistry LibreTexts. [Link]
Application Note: Strategic Functionalization of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 5-aminopyrazole motif is a privileged pharmacophore, frequently deployed as a hinge-binding element in kinase inhibitors or as a core scaffold in purinergic receptor antagonists. Specifically, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1052555-88-0) represents a highly versatile building block[1]. The compound features a primary exocyclic amine for vector growth and a basic, sterically demanding 1-isopropylpiperidine moiety that modulates physicochemical properties such as solubility and target residence time. This guide details the mechanistic rationale and validated protocols for the two most critical transformations of this scaffold: Amide Coupling and Buchwald-Hartwig Cross-Coupling.
Chemical Profiling & Reactivity Rationale
The reactivity of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is governed by the distinct electronic environments of its two nitrogen-containing functional groups:
-
The Exocyclic 5-Amino Group : Unlike standard aliphatic amines, the lone pair on the 5-amino group is partially delocalized into the electron-deficient pyrazole ring. This significantly reduces its nucleophilicity[2]. Consequently, standard coupling conditions often fail, necessitating the use of highly reactive electrophiles (e.g., acid chlorides) or robust uronium-based coupling reagents like HATU.
-
The Piperidine Nitrogen : The tertiary amine on the piperidine ring is highly basic (pKa ~9.5). While the isopropyl group provides steric shielding, this nitrogen can still competitively coordinate with transition metals during cross-coupling reactions. To prevent catalyst poisoning during palladium-catalyzed aminations, bidentate ligands with large bite angles (e.g., Xantphos) are strictly required[3].
Synthetic Workflows
Divergent synthetic workflows for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine functionalization.
Quantitative Reaction Metrics
The following table summarizes the optimized parameters and expected outcomes for coupling 5-aminopyrazoles based on empirical medicinal chemistry data.
| Coupling Pathway | Reagents / Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reaction Time (h) |
| Amide Coupling | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25 - 40 | 75 - 90 | 2 - 12 |
| Amide Coupling | Acid Chloride (1.1 eq) | Pyridine (2.0 eq) | DCM | 0 - 25 | 80 - 95 | 1 - 4 |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Cs2CO3 (2.0 eq) | 1,4-Dioxane | 90 - 110 | 60 - 85 | 12 - 24 |
| Buchwald-Hartwig | Pd(OAc)2 / BrettPhos | NaOtBu (2.0 eq) | Toluene | 100 | 65 - 90 | 8 - 16 |
Protocol 1: HATU-Mediated Amide Coupling
Due to the attenuated nucleophilicity of the 5-aminopyrazole, pre-activation of the carboxylic acid is a mandatory step to prevent the formation of unreactive guanidinium byproducts[2].
Step-by-Step Methodology:
-
Pre-Activation : In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Causality: Mixing the acid and HATU before introducing the amine ensures the complete conversion of the acid into the highly electrophilic OAt active ester.
-
-
Amine Addition : Stir the pre-activation mixture at room temperature for 15 minutes. Add 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) in a single portion.
-
Reaction Propagation : Stir the reaction at 25 °C. If LC-MS indicates stalled conversion after 4 hours, elevate the temperature to 40 °C.
-
Causality: The steric bulk of the 1-isopropylpiperidine ring can induce conformational restrictions, sometimes requiring mild thermal energy to overcome the activation barrier.
-
-
Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Cross-Coupling
Coupling the 5-aminopyrazole with aryl halides requires a carefully selected catalytic system to prevent competitive binding from the basic piperidine nitrogen and to facilitate reductive elimination[4].
Step-by-Step Methodology:
-
Reagent Assembly : In a Schlenk tube, combine 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (1.2 equiv), the aryl halide (1.0 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and finely ground anhydrous Cs2CO3 (2.0 equiv).
-
Causality: Xantphos is selected for its wide bite angle (111°), which enforces a cis-geometry at the palladium center, heavily favoring C-N reductive elimination over undesired β-hydride elimination[3].
-
-
Degassing (Critical Step) : Suspend the mixture in anhydrous 1,4-Dioxane (0.1 M). Sparge the suspension with Argon for 15 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation. Rigorous deoxygenation ensures the catalyst remains in its active oxidation state.
-
-
Thermal Activation : Seal the tube and heat to 100 °C in an oil bath for 16 hours.
-
Workup : Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.
Analytical Validation & Self-Correcting Workflows
To ensure the trustworthiness of the synthesized compounds, the protocols must be treated as self-validating systems through rigorous analytical checks:
-
LC-MS Monitoring : The basic tertiary amine of the piperidine ring guarantees robust ionization in positive Electrospray Ionization (ESI+) mode. The disappearance of the starting material mass (
) and the appearance of the product mass should be tracked. If the mass of the starting material persists alongside a Da peak in Protocol 1, it indicates the formation of the HATU-guanidinium adduct, signaling that the pre-activation step was insufficient. -
1H NMR Shift Analysis : In DMSO-d6, the exocyclic
protons of the starting pyrazole appear as a broad singlet between 5.0 and 5.5 ppm.-
Upon successful Amide Coupling , this signal will disappear, replaced by a highly deshielded amide
proton typically resonating between 10.0 and 10.5 ppm. -
Upon successful Buchwald-Hartwig Amination , the resulting secondary diarylamine
proton will appear as a sharp singlet between 8.0 and 9.0 ppm.
-
References
-
[5] CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H ... - 毕得医药. Bidepharm. 1
-
[4] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 4
-
[1] CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H ... - 毕得医药. Bidepharm. 1
-
[2] Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. PMC (National Institutes of Health). 2
-
[3] Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Thieme Connect. 3
Sources
- 1. CAS:1052555-88-0, 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine-毕得医药 [bidepharm.com]
- 2. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(1-Isopropylpiperidin-4-yl)-1h-pyrazol-5-amine [myskinrecipes.com]
Application Note: Preparation and Handling of Stock Solutions for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Chemical Profile and Structural Context
1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a highly versatile building block and pharmacophore frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands. To ensure reproducible biological readouts in high-throughput screening (HTS) and in vitro assays, the preparation of its stock solution must be rigorously controlled.
-
CAS Number: 1052555-88-0[1]
-
Molecular Weight: 208.31 g/mol [1]
-
Molecular Formula: C₁₁H₂₀N₄[1]
-
Structural Features: The molecule features a pyrazole core with a primary amine, coupled to a piperidine ring substituted with a lipophilic isopropyl group.
Physicochemical Properties & Solvent Selection
The selection of a reconstitution solvent is dictated by the molecule's structural dichotomy. While the primary amine and the basic tertiary nitrogen of the piperidine ring offer sites for hydrogen bonding and potential protonation, the lipophilic isopropyl group and the hydrocarbon bulk of the piperidine core severely limit the solubility of the free base in neutral aqueous buffers.
Causality for Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound[2]. Anhydrous DMSO effectively disrupts intermolecular hydrogen bonds and solvates both the polar amine domains and the lipophilic regions. Attempting to dissolve the free base directly in water or standard assay buffers (e.g., PBS, HEPES) without prior salt formation (e.g., hydrochloride salt) or the use of co-solvents will result in incomplete dissolution and inaccurate dosing.
Quantitative Reconstitution Data
To minimize pipetting errors and ensure accurate molarity, it is recommended to reconstitute the entire contents of a pre-weighed vial rather than attempting to weigh out sub-milligram quantities.
The table below summarizes the volume of anhydrous DMSO required to achieve standard stock concentrations based on the compound's molecular weight of 208.31 g/mol [1].
| Mass of Compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM | Volume of DMSO for 50 mM |
| 1 mg | 4.800 mL | 960.1 µL | 480.0 µL | 96.0 µL |
| 5 mg | 24.002 mL | 4.800 mL | 2.400 mL | 480.0 µL |
| 10 mg | 48.005 mL | 9.601 mL | 4.800 mL | 960.1 µL |
Note: Volumes are calculated using the formula: Volume (L) = Mass (g) /[Concentration (mol/L) × Molecular Weight (g/mol)].
Step-by-Step Methodology: Stock Solution Preparation
This protocol is designed as a self-validating system to prevent moisture contamination, which is a primary cause of compound degradation and precipitation in DMSO stocks[2].
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This alters the true mass of the compound and introduces water into the DMSO stock, which drastically reduces long-term solubility[2].
Step 2: Solvent Addition
-
Action: In a biosafety cabinet or fume hood, add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.
-
Causality: Standard benchtop DMSO rapidly absorbs water from the air. Using anhydrous DMSO prevents the premature precipitation of the lipophilic compound.
Step 3: Dissolution and Homogenization
-
Action: Vortex the vial vigorously for 30–60 seconds. If visible particles remain, sonicate the vial in a water bath for 2–5 minutes.
-
Validation Checkpoint: Monitor the temperature of the sonicator bath. Do not allow the temperature to exceed 37°C to prevent thermal degradation of the primary amine.
Step 4: Visual Quality Control (QC)
-
Action: Hold the vial against both a stark white background and a dark background under bright light.
-
Validation Checkpoint: The solution must be completely transparent with no Tyndall effect (light scattering). If cloudiness or micro-particulates are observed, the compound has not fully dissolved, and further sonication or a lower target concentration is required.
Step 5: Aliquoting
-
Action: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using tightly sealed polypropylene tubes.
-
Causality: Polypropylene minimizes non-specific binding. Aliquoting prevents the need for repeated freeze-thaw cycles, which draw in moisture and create concentration gradients within the stock[2].
Storage, Stability, and Assay Dilution
-
Storage: Store all aliquots at -20°C or -80°C. If possible, flush the headspace of the tubes with an inert gas (argon or nitrogen) prior to sealing to displace oxygen and moisture[2].
-
Assay Dilution: When preparing the final working solution in aqueous assay buffer, the compound should be diluted such that the final DMSO concentration does not exceed 1% for biochemical assays, or 0.2% for cell-based assays[3]. Higher concentrations of DMSO can induce cellular toxicity, denature target proteins, or interfere with assay readouts[3].
Workflow Visualization
Caption: Workflow for the preparation, storage, and assay dilution of DMSO stock solutions.
References
-
Title: Assay Operations for SAR Support - Assay Guidance Manual (Bookshelf ID: NBK91994) Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]
-
Title: HTS Assay Validation - Assay Guidance Manual (Bookshelf ID: NBK83783) Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Introduction
1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, combining a substituted piperidine and a 5-aminopyrazole core, is of significant interest to researchers in drug discovery. This document provides a comprehensive guide to the reagents, protocols, and critical considerations for the successful scale-up synthesis of this compound. The presented synthetic strategy is a robust two-step process designed for efficiency and scalability, focusing on commercially available starting materials and well-established chemical transformations.
Overall Synthetic Scheme
The synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is achieved through a two-step sequence. The first step involves the formation of the key intermediate, 1-isopropyl-4-hydrazinylpiperidine, via a reductive amination followed by hydrazone formation and subsequent reduction, or more directly through the reaction of 1-isopropyl-4-piperidone with hydrazine. The second step is the construction of the 5-aminopyrazole ring through the cyclization of the hydrazine intermediate with a suitable three-carbon synthon.
Caption: Overall synthetic workflow for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine.
Part 1: Synthesis of 1-Isopropyl-4-hydrazinylpiperidine
The initial and critical phase of the synthesis is the preparation of the 1-isopropyl-4-hydrazinylpiperidine intermediate. This protocol outlines the direct reaction of 1-isopropyl-4-piperidone with hydrazine hydrate.
Reagents for Step 1
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations & Supplier Examples |
| 1-Isopropyl-4-piperidone | C8H15NO | 141.21 | Starting Material | Ensure high purity to avoid side reactions. Available from major chemical suppliers. |
| Hydrazine Hydrate | N2H4·H2O | 50.06 | Reagent | Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2] |
| Ethanol (EtOH) | C2H5OH | 46.07 | Solvent | Use absolute ethanol to minimize water content, which can affect the reaction equilibrium. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base (for workup) | Used to neutralize any acidic byproducts and facilitate extraction. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Extraction Solvent | Ensure it is of a suitable grade for extraction. |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Drying Agent | Used to dry the organic extract before solvent removal. |
Experimental Protocol for Step 1
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 1-isopropyl-4-piperidone (1.0 eq) and absolute ethanol (5-10 volumes).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add water and basify with a 1 M aqueous solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-4-hydrazinylpiperidine.
-
-
Purification: The crude product can be purified by vacuum distillation. However, given the nature of hydrazines, it is often carried forward to the next step without extensive purification if the purity is deemed sufficient by analysis (e.g., >90% by NMR).[3][4]
Scale-Up and Safety Considerations for Step 1
-
Exothermicity: The initial reaction with hydrazine hydrate can be exothermic. For large-scale production, controlled addition via a dropping funnel or pump is crucial, along with efficient cooling of the reactor.
-
Hydrazine Handling: Hydrazine hydrate is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood.
-
Workup: On a larger scale, the extraction process will require a suitably sized separatory funnel or an extraction vessel. Ensure adequate ventilation during the handling of dichloromethane.
-
Purification: Vacuum distillation of hydrazines can be hazardous due to their potential instability at elevated temperatures. A thorough safety review is necessary before performing a large-scale distillation.
Part 2: Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
The second step involves the cyclization of the hydrazine intermediate with (ethoxymethylene)malononitrile to form the desired 5-aminopyrazole ring. This reaction is a classic and efficient method for the synthesis of this class of compounds.[5][6]
Reagents for Step 2
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations & Supplier Examples |
| 1-Isopropyl-4-hydrazinylpiperidine | C8H19N3 | 157.26 | Intermediate | Crude product from Step 1 can often be used directly. |
| (Ethoxymethylene)malononitrile | C6H6N2O | 122.12 | Reagent | Moisture sensitive. Store under inert atmosphere. Available from major chemical suppliers. |
| Ethanol (EtOH) or Isopropanol (IPA) | C2H5OH / C3H8O | 46.07 / 60.10 | Solvent | Both are suitable solvents for this reaction. |
| Triethylamine (TEA) | C6H15N | 101.19 | Base (optional) | Can be used as a catalyst to facilitate the reaction. |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Recrystallization Solvent | A common solvent for the purification of the final product. |
| Hexanes | C6H14 | 86.18 | Recrystallization Solvent | Used in combination with ethyl acetate for recrystallization. |
Experimental Protocol for Step 2
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve the crude 1-isopropyl-4-hydrazinylpiperidine (1.0 eq) in ethanol or isopropanol (5-10 volumes).
-
Reagent Addition: To the stirred solution, add (ethoxymethylene)malononitrile (1.0-1.1 eq). A catalytic amount of triethylamine (0.1 eq) can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within this timeframe.
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitation occurs, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine as a solid.[7]
-
Scale-Up and Safety Considerations for Step 2
-
Reaction Control: The cyclization reaction is generally well-behaved. However, on a large scale, maintaining uniform heating and stirring is important for consistent product quality.
-
(Ethoxymethylene)malononitrile Handling: This reagent is a lachrymator and should be handled in a fume hood.
-
Product Isolation: For large-scale filtration, appropriate equipment such as a Nutsche filter is recommended.
-
Solvent Handling: The use of flammable solvents like ethanol, isopropanol, ethyl acetate, and hexanes requires adherence to standard safety procedures for handling and storage, including the use of intrinsically safe equipment in a well-ventilated area.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Logical Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
References
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society. [Link]
-
Need a purification method for a free hydrazone. Reddit. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Farmacia. [Link]
-
Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Tikrit Journal of Pure Science. [Link]
-
Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Microwave-Assisted Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Here is the detailed Application Note and Protocol for the Microwave-Assisted Synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. We present a highly efficient and rapid protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that significantly reduces reaction times and improves yields compared to conventional heating methods.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and explains the scientific rationale for key procedural choices, making it an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction: The Convergence of Pyrazole Scaffolds and Green Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates due to their wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[3][4][5] The target molecule, 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, combines the privileged pyrazole motif with a piperidine substituent, a common feature in centrally active pharmaceuticals, making it a compound of significant interest for further derivatization and screening.
Traditional synthesis methods for pyrazoles often require prolonged heating, harsh reaction conditions, and the use of volatile organic solvents, which pose environmental and economic challenges.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[6][7] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, enabling rapid, uniform heating that leads to dramatic acceleration of reaction rates, often reducing multi-hour reflux procedures to mere minutes.[1][6] This protocol leverages MAOS to provide a clean, efficient, and scalable synthesis route.[1][8]
Reaction Principle and Mechanism
The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a functional equivalent.[9] In this specific protocol, (1-isopropylpiperidin-4-yl)hydrazine reacts with 3-aminocrotononitrile in an acidic aqueous medium.
The proposed mechanism proceeds via two key steps:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the (1-isopropylpiperidin-4-yl)hydrazine on the carbonyl-equivalent carbon of 3-aminocrotononitrile. This step is catalyzed by acid, which protonates the substrate to increase its electrophilicity.
-
Intramolecular Cyclization: The intermediate hydrazone then undergoes a rapid intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic nitrile carbon, forming the five-membered pyrazole ring and yielding the final 5-aminopyrazole product after tautomerization.[9]
Microwave irradiation dramatically accelerates this process by efficiently heating the polar reactants and intermediates, overcoming the activation energy barrier for the cyclization step much more effectively than conventional heating.[2]
Figure 1: Simplified reaction mechanism for the microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related 1-substituted-1H-pyrazol-5-amines.[10][11]
Materials and Equipment
-
Reagents:
-
(1-isopropylpiperidin-4-yl)hydrazine (or its hydrochloride salt)
-
3-Aminocrotononitrile
-
Hydrochloric Acid (1 M aqueous solution)
-
Sodium Hydroxide (10% w/v aqueous solution)
-
Deionized Water
-
Ethanol (for washing)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
2-5 mL or 10-20 mL microwave reaction vial with cap
-
Magnetic stir bar
-
Capper/decapper tool for microwave vials
-
Magnetic stir plate
-
Büchner funnel and flask
-
Vacuum filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Analytical balance
-
Synthesis Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Vial Preparation: Place a suitable magnetic stir bar into a clean, dry 2-5 mL microwave reaction vial.
-
Reagent Addition: To the vial, add (1-isopropylpiperidin-4-yl)hydrazine (1.0 mmol, 1.0 eq) and 3-aminocrotononitrile (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add 3-4 mL of 1 M hydrochloric acid. The final concentration of the limiting reagent should be approximately 0.25-0.33 M. Ensure the reaction mixture can be stirred effectively.[11]
-
Sealing: Securely seal the vial with a cap using the appropriate crimping tool. A proper seal is critical for safety and reaction success under pressure.[11]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters to heat to 150 °C for 15 minutes , with a pre-stirring time of 30 seconds. The power should be set to variable to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up: Carefully open the vial in a fume hood. Transfer the aqueous solution to a small beaker. While stirring, slowly add 10% aqueous NaOH dropwise until the solution is strongly basic (pH > 10). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 10 mL) and one portion of cold ethanol (1 x 10 mL) to remove residual salts and impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Results and Rationale
Expected Outcomes
The described protocol is expected to provide the target compound with high purity and good yield, demonstrating the efficiency of microwave-assisted synthesis.
| Parameter | Value / Condition | Rationale |
| Scale | 1.0 mmol | Easily scalable from milligram to gram quantities with minor adjustments.[10] |
| Temperature | 150 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization, ensuring a rapid reaction rate.[10] |
| Time | 15 minutes | Significantly reduced from the hours or days required for conventional heating methods.[1][12] |
| Solvent | 1 M HCl (aq.) | Acts as both a green solvent and an acid catalyst to activate the substrates.[10] |
| Expected Yield | 70-90% | Typical yields for this type of microwave-mediated pyrazole synthesis are high.[10] |
| Product Purity | >95% (after filtration) | The precipitation work-up provides a highly effective purification step, minimizing the need for chromatography. |
Justification of Experimental Choices
-
The Role of Microwave Irradiation: The primary advantage of MAOS is rapid and uniform heating.[6] Unlike an oil bath, which heats vessel walls via conduction, microwaves directly energize polar molecules throughout the bulk of the solution.[2] This leads to a rapid temperature increase that cannot be safely or uniformly replicated with conventional methods, resulting in a dramatic reduction in reaction time and often cleaner product profiles due to minimized thermal decomposition over long periods.[1][8]
-
The Choice of Acidic Aqueous Medium:
-
Catalysis: The reaction is acid-catalyzed. The protonation of the nitrile and the keto-equivalent group of the 3-aminocrotononitrile makes them more susceptible to nucleophilic attack by the hydrazine.[13][14]
-
Green Solvent: Water is an ideal green solvent—it is non-toxic, non-flammable, and inexpensive. Its high polarity also makes it an excellent medium for absorbing microwave energy.[15]
-
Work-up Simplification: The product exists as a soluble hydrochloride salt in the acidic medium. Upon basification, the free amine is generated, which is typically insoluble in water and precipitates, allowing for a simple and efficient filtration-based purification.[10]
-
Safety Precautions
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrazine derivatives can be toxic and should be handled with care.
-
Microwave Reactor Operation: Never exceed the recommended solvent volumes for the reaction vials.[11] Always ensure the vial is correctly sealed before irradiation. Operate the microwave reactor according to the manufacturer's instructions. Reactions are performed under elevated pressure and temperature.
-
Pressure Release: Do not attempt to open a hot, pressurized reaction vial. Allow the vial to cool completely before decapping.
Conclusion
This application note outlines a robust, efficient, and reproducible protocol for the synthesis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine using microwave irradiation. The method capitalizes on the benefits of MAOS to achieve high yields in a fraction of the time required by conventional techniques, while utilizing an environmentally benign aqueous solvent system. This approach represents a significant improvement in synthetic efficiency and is well-suited for applications in drug discovery and medicinal chemistry research.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI.
- A significance of microwave assist technique in green chemistry. (n.d.). SciSpace.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses Procedure.
- Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.
- Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpas.com [ijrpas.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. name-reaction.com [name-reaction.com]
- 14. jk-sci.com [jk-sci.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole-5-amine Formation
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting for the synthesis of pyrazole-5-amines, a critical scaffold in medicinal chemistry. Our focus is to move beyond simple procedural lists and delve into the causality of common experimental failures, ensuring a robust and reproducible synthetic outcome.
Introduction to Pyrazole-5-amine Synthesis
The condensation of β-ketonitriles with hydrazines is a cornerstone for the synthesis of 5-aminopyrazoles.[1][2] The reaction is initiated by a nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile.[1][2][3] This is followed by the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final 5-aminopyrazole product.[1][2][3] While this method is versatile, it is not without its challenges, which can range from low yields to the formation of complex product mixtures.
Core Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the cyclization step of pyrazole-5-amine formation.
Question 1: My reaction has stalled, and I'm isolating the hydrazone intermediate instead of the cyclized pyrazole. What's causing this and how can I drive the reaction to completion?
Underlying Cause: The isolation of a stable hydrazone intermediate indicates that the final intramolecular cyclization step is the rate-limiting step of your reaction.[3] This can be due to several factors including insufficient thermal energy, inappropriate solvent choice, or electronic effects of your substrates that disfavor the cyclization.
Troubleshooting Strategies:
-
Increase Thermal Energy: If the hydrazone has been successfully isolated, you can often promote cyclization by increasing the reaction temperature.[3] Refluxing in a higher-boiling solvent such as ethanol or isopropanol can provide the necessary activation energy for the ring-closure to occur.
-
Solvent Optimization: The choice of solvent can significantly impact the rate of cyclization. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have demonstrated improved results, particularly when working with aryl hydrazine hydrochlorides.[3]
-
Catalysis: The addition of an acid or base catalyst can facilitate the cyclization. For instance, a catalytic amount of acetic acid in a non-polar solvent like toluene can promote the reaction.[3] Conversely, in some cases, a base like sodium ethoxide in ethanol may be more effective.[3] The optimal catalyst will be substrate-dependent and may require some empirical optimization.
Question 2: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Underlying Cause: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical β-ketonitriles or substituted hydrazines.[3][4] The regiochemical outcome is a delicate balance of both steric and electronic factors of the substituents on both reacting partners.[3]
Strategies for Enhancing Regioselectivity:
-
pH Control: The pH of the reaction medium can have a profound effect on which regioisomer is favored.[3] For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions (acetic acid in toluene) favor the formation of the 5-aminopyrazole, whereas basic conditions (sodium ethoxide in ethanol) favor the 3-aminopyrazole isomer.[3]
-
Steric Hindrance: The strategic use of bulky substituents on either the β-ketonitrile or the hydrazine can effectively block one reaction pathway, thereby directing the synthesis towards a single regioisomer.[3][5]
-
Solvent Effects: As mentioned previously, the solvent can play a crucial role. The use of fluorinated alcohols, for instance, has been shown to dramatically improve regioselectivity in certain cases.[4]
-
Dicarbonyl Surrogates: In cases where regioselectivity remains poor, a more robust solution is to modify the synthetic approach by using a dicarbonyl surrogate like a β-enaminone.[5] These substrates introduce a pre-defined difference in reactivity between the two electrophilic centers, thereby forcing the reaction to proceed with high regioselectivity.[5]
Question 3: My overall yield is low, and I'm observing multiple side products. What are the likely side reactions and how can I mitigate them?
Underlying Cause: Low yields can be attributed to a variety of side reactions beyond the formation of regioisomers. These can include hydrolysis of the starting material, dimerization of the product, or alternative cyclization pathways.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the β-ketonitrile: β-Ketonitriles can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[3] To minimize this, consider running the reaction under neutral conditions in a non-aqueous solvent. If acidic or basic conditions are necessary, neutralizing the reaction mixture before the addition of hydrazine can be beneficial.[3]
-
Dimerization of 5-Aminopyrazoles: In some instances, the desired 5-aminopyrazole product can undergo self-condensation or dimerization, leading to more complex, often colored, impurities.[6] This can sometimes be mitigated by adjusting the reaction concentration or temperature.
-
Alternative Cyclization Pathways: Depending on the specific substrates and reaction conditions, the reactants may undergo alternative cyclization pathways, resulting in the formation of undesired heterocyclic products.[3] Careful control of reaction temperature and the choice of a selective catalyst can help to disfavor these alternative pathways.[3]
-
Thorpe-Ziegler Reaction: When dealing with dinitrile substrates, an intramolecular Thorpe-Ziegler reaction can occur, leading to the formation of a cyclic ketone after hydrolysis.[7][8][9] This is a base-catalyzed self-condensation of nitriles.[8] Understanding this potential side reaction is crucial for designing the appropriate reaction conditions.
Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of my starting materials?
-
A: The purity of your β-ketonitrile and hydrazine is paramount. Impurities in the β-ketonitrile, such as residual acid or base from its synthesis, can catalyze its hydrolysis.[3] Hydrazine and its derivatives can degrade over time, so using freshly opened or purified reagents is always recommended for optimal results.[3]
-
-
Q: How can I effectively monitor the progress of my reaction?
-
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the optimal reaction time more precisely.[3]
-
-
Q: What are the best practices for purifying my pyrazole-5-amine product?
-
A: The purification strategy will depend on the physical properties of your product.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.[10][11] A common starting point is an ethanol/water mixture.[10]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be used.[12][13] It's important to note that aminopyrazoles can sometimes interact strongly with silica gel, so deactivating the silica with triethylamine or ammonia in methanol may be necessary to prevent product loss.[10]
-
Acid-Base Extraction: The basicity of the amino group allows for purification via acid-base extraction, which can be an effective way to remove non-basic impurities.[10]
-
Salt Formation: Forming a salt of the pyrazole-5-amine, such as a hydrochloride or sulfate salt, can improve its crystallinity and facilitate purification.[12]
-
-
Experimental Protocols
General Procedure for the Synthesis of 5-Amino-3-aryl-1H-pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add hydrazine hydrate or the desired substituted hydrazine (1.0-1.2 equivalents) to the solution.
-
Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Troubleshooting Flowchart
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine during storage and handling. Our goal is to equip you with the knowledge to proactively minimize degradation, troubleshoot potential issues, and maintain the highest purity of your compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the fundamental principles governing the stability of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, focusing on its structural vulnerabilities and the rationale behind recommended storage protocols.
Q1: What is 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine and why is its stability crucial?
1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring, a primary amine group, and a piperidine moiety. Such nitrogen-containing heterocyclic scaffolds are common in medicinal chemistry and drug discovery.[1][2] Compound stability is paramount because chemical degradation can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and compromised experimental data, ultimately risking patient safety and the validity of research findings.[3][4]
Q2: What are the primary chemical degradation pathways for this molecule?
Based on its functional groups—a primary aromatic amine, a tertiary aliphatic amine (within the piperidine ring), and a pyrazole ring—the compound is susceptible to several degradation pathways:
-
Oxidation: This is one of the most common degradation pathways for molecules with electron-rich groups like amines and some heterocyclic rings.[5] The primary amine and the tertiary amine in the piperidine ring are susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or other colored byproducts.[6] The pyrazole ring itself, while generally robust, can also undergo oxidative cleavage or modification under harsh conditions.[7][8] Atmospheric oxygen, trace metal ions, and peroxides from solvents can initiate or catalyze these reactions.
-
Hydrolysis: While the pyrazole ring is part of a stable aromatic system, extreme pH conditions (strong acid or base) could potentially promote hydrolysis, although this is generally less common than oxidation for this scaffold.[9]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[10] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to complex degradation products.[4]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[5] Long-term storage at ambient or elevated temperatures can lead to a significant loss of compound purity, even in the absence of other stressors.[11][12]
Q3: How can I visually detect if my compound might be degrading?
A visual change, such as a shift in color from white/off-white to yellow or brown, is a strong indicator of degradation.[13][14] This discoloration is often due to the formation of oxidized or polymerized byproducts.[15] While visual inspection is a useful first alert, it is not a substitute for quantitative analysis, as significant degradation can occur before any color change is apparent.
Q4: What analytical technique is best for assessing the purity and stability of my compound?
A stability-indicating method (SIM) is essential for accurately quantifying the compound and separating it from any degradants or impurities.[6] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection, is the industry standard for this purpose.[16] A validated SIM ensures that any new peaks corresponding to degradation products are fully resolved from the main compound peak, allowing for accurate purity assessment over time.[10][17]
Troubleshooting Guide: Addressing Common Stability Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the storage and use of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine.
Issue 1: My solid compound or stock solution has developed a yellow/brown tint.
-
Probable Cause: Oxidation is the most likely culprit. Amine functional groups are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures, leading to colored impurities.[14][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored compound.
Issue 2: I am seeing new or growing peaks in my HPLC/LC-MS analysis over time.
-
Probable Cause: The appearance of new peaks that were not present in the initial analysis is a clear sign of chemical degradation.[13] These peaks represent the formation of new chemical entities resulting from oxidation, hydrolysis, or another degradation pathway.
-
Confirmation Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability standard.
-
Analyze a Fresh Standard: Analyze a freshly prepared sample from a reliable, unopened batch to confirm the new peaks are not artifacts of your solvent, mobile phase, or system.
-
Mass Analysis: Use LC-MS to determine the mass of the new peaks. The mass difference between the parent compound and the new peaks can provide crucial clues about the degradation reaction (e.g., a +16 Da shift often indicates oxidation).[16]
-
Perform Forced Degradation: To proactively identify potential degradants, conduct a forced degradation study (see Protocol 3). This can help confirm if the peaks you are observing match those generated under specific stress conditions.[4][6]
-
Issue 3: My experimental results are inconsistent or show decreased compound activity.
-
Probable Cause: If other experimental variables have been ruled out, a loss of compound purity due to degradation is a likely cause. A lower concentration of the active compound will lead to diminished or variable biological or chemical activity.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for inconsistent experimental results.
Protocols & Methodologies
This section provides detailed, step-by-step protocols for the proper storage, handling, and analysis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine.
Protocol 1: Recommended Storage and Handling
Following these procedures will minimize exposure to environmental factors that accelerate degradation.
Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (solid); -80°C (solution) | Low temperatures significantly slow down the kinetics of chemical degradation reactions.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the amine functional groups.[3] |
| Light | Amber, light-blocking vials; Store in the dark | Prevents photodegradation, a common pathway for heterocyclic aromatic compounds.[10] |
| Moisture | Tightly sealed containers; Store in a desiccator | Amines can be hygroscopic; moisture can facilitate hydrolysis and other degradation pathways.[11][18] |
| Container | Glass vials with PTFE-lined screw caps | Provides an inert storage surface and a tight seal to prevent exposure to air and moisture.[18] |
Step-by-Step Handling Procedure:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the solid compound inside a glovebox or use an inert gas manifold to blanket the vial with argon or nitrogen before and after dispensing.
-
Dispensing: Use clean spatulas and weigh the desired amount quickly. Minimize the time the container is open.
-
Resealing: After dispensing, flush the vial headspace with inert gas, securely tighten the cap, and wrap the cap with parafilm for an extra seal.
-
Return to Storage: Immediately return the container to the recommended cold storage conditions.
-
Solution Storage: For stock solutions (e.g., in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C under an inert atmosphere.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a method capable of separating the parent compound from its potential degradants. Method validation is required for GMP applications.[10]
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | Diode-Array Detector (DAD) at 254 nm and 280 nm |
| Sample Preparation | Dissolve sample in DMSO or Mobile Phase A/B mixture to ~0.5 mg/mL |
Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare the sample for analysis by diluting it to a concentration within the linear range of the detector.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject a freshly prepared reference standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The method is considered stability-indicating if all degradant peaks (generated via forced degradation) are baseline-resolved from the parent peak.[6]
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of your analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active ingredient.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Compound & Solution | 80°C | 48 - 72 hours |
| Photolytic | Solid Compound & Solution | ICH Option 1 or 2 | As per ICH Q1B |
Step-by-Step Workflow:
Caption: Workflow for a comprehensive forced degradation study.
-
Preparation: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose each solution to one of the stress conditions listed in Table 3. Include an unstressed control sample kept at ideal conditions.
-
Sampling: Monitor the reactions at time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration for 5-20% degradation.
-
Quenching/Neutralization: For acid/base hydrolysis, cool the samples and neutralize them with an equimolar amount of base/acid, respectively.
-
Analysis: Dilute all samples (including the control) to a suitable concentration and analyze them using the stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use mass spectrometry (MS) to aid in the structural elucidation of major degradants.[19]
By implementing these guidelines, you can ensure the long-term stability of your 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, leading to more reliable and reproducible scientific outcomes.
References
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). Google Cloud.
- Yao, C., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Kholin, K.V. & Ponomarev, V.A. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
- Freeman, J.P. & Gannon, J.J. (n.d.). Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. Journal of Organic Chemistry.
- Unknown. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Jain, D. & Basniwal, P.K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Unknown. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
- Unknown. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Google Cloud.
- Unknown. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Patolia, V.N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Kumar, G.J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Google Cloud.
- Unknown. (n.d.). Troubleshooting Gentiacaulein degradation during storage. Benchchem.
- Unknown. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
- Unknown. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research.
- Unknown. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Technology Networks.
- Unknown. (2024). Guarding Against Chemical Compound Degradation in Pharmaceuticals. Biofargo.
- Unknown. (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek.
- Goff, G.S. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.
- Unknown. (n.d.). Heterocyclic amine. Wikipedia.
- Unknown. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Unknown. (2020). Amines and Heterocycles. LibreTexts.
- Unknown. (n.d.). Physical Properties of Amines. BYJU'S.
Sources
- 1. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. biofargo.com [biofargo.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. moravek.com [moravek.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. onyxipca.com [onyxipca.com]
Overcoming poor crystallization of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Technical Support Ticket #8842-PYR Subject: Troubleshooting Crystallization / Isolation of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Executive Summary: Why This Molecule Misbehaves
Welcome to the Technical Support Center. You are likely encountering difficulty isolating 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1187974-36-0) as a solid.
This molecule presents a classic "Janus" problem in process chemistry:
-
The Head: The aminopyrazole is polar and capable of hydrogen bonding.
-
The Tail: The N-isopropylpiperidine is lipophilic and bulky.
-
The Linker: The single bond between the piperidine and pyrazole allows significant rotational freedom, increasing the entropic penalty for crystal packing.
The Result: The molecule acts like a surfactant. It prefers to form an amorphous oil (Liquid-Liquid Phase Separation, or LLPS) rather than an ordered crystal lattice. This guide provides the protocols to force the lattice energy to overcome the solvation energy.
Module 1: Diagnosing "Oiling Out" (LLPS)
User Question: "I cooled my reaction mixture, but instead of crystals, a second liquid phase (oil) separated at the bottom. What happened?"
Technical Explanation: You have entered the Metastable Zone Width (MSZW) too aggressively. The "oil" is a solute-rich liquid phase. This occurs when the temperature drops below the liquid-liquid phase boundary before it hits the crystal nucleation boundary.
Troubleshooting Protocol: The "Oiling Out" Rescue
| Parameter | Adjustment | Rationale |
| Supersaturation | Decrease | High supersaturation drives LLPS. Dilute your solution by 20-30% before cooling. |
| Temperature | Cycle (Heat/Cool) | Re-heat the oiled mixture until it becomes one phase. Cool very slowly (0.1°C/min). |
| Seeding | Critical | You must seed the solution in the metastable zone (before the oil appears). |
Visual Workflow: Managing Phase Separation
Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out).
Module 2: The "Nuclear Option" – Salt Formation
User Question: "The free base remains a gum no matter what solvent I use. Is there a better isolation form?"
Technical Explanation: Yes. The free base of this molecule has a low melting point and high rotational freedom. Locking the nitrogen into a salt lattice reduces this freedom and dramatically increases the melting point, making crystallization easier.
Recommended Salt Screens: Based on the piperidine pKa (~9.5) and pyrazole pKa (~2.5), the piperidine nitrogen is the primary protonation site.
-
Dihydrochloride (2HCl):
-
Pros: High crystallinity, removes impurities effectively.
-
Cons: Can be hygroscopic.
-
Protocol: Dissolve free base in Ethanol. Add 2.2 eq of HCl (in EtOH or Dioxane). Precipitate with MTBE or Ethyl Acetate.[1]
-
-
p-Toluenesulfonate (Tosylate):
-
Pros: Adds aromatic bulk to help packing (pi-stacking with pyrazole). Often non-hygroscopic.
-
Protocol: Add 1.0 eq p-TsOH in Isopropyl Acetate (IPAc).
-
Experimental Protocol: HCl Salt Isolation
-
Dissolve crude oil in Ethanol (5 volumes) .
-
Cool to 0–5°C.
-
Add HCl in Ethanol (2.5 equivalents) dropwise over 30 minutes.
-
Note: Exothermic. Control temp <10°C.
-
-
Stir for 1 hour. If no solids form, add Ethyl Acetate (Antisolvent) slowly until turbidity persists.
-
Seed with a scratch or previous batch crystal.[2]
-
Filter and wash with cold Ethyl Acetate/Ethanol (3:1).
Module 3: Solvent System Selection
User Question: "Which solvents work best for recrystallizing the free base?"
Technical Explanation: You need a solvent that solubilizes the lipophilic isopropyl-piperidine tail but allows the polar pyrazole head to aggregate upon cooling.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Isopropyl Acetate (IPAc) / Heptane | High | Gold Standard. IPAc dissolves the oil; Heptane acts as a gentle antisolvent. |
| Toluene | Medium | Good for azeotropic drying, but solubility might be too high (yield loss). |
| Ethanol / Water | Low | Risk of Oiling Out. The polarity gap between water and the lipophilic tail is too large. |
| MTBE | Medium | Good solubility, but low boiling point limits the cooling range. |
Module 4: Impurity Management (Regioisomers)
User Question: "My crystals are yellow/orange and melt over a wide range. Why?"
Technical Explanation: The synthesis of aminopyrazoles from hydrazines often produces regioisomers (3-amine vs. 5-amine). Even 2-3% of the wrong isomer can "poison" the crystal growth, preventing a stable lattice and trapping colored impurities.
Purification Workflow:
-
Reslurry: Do not dissolve completely. Suspend the solid in MTBE or Toluene and stir at 50°C for 2 hours.
-
Cool & Filter: Cool to room temperature and filter. The impurities often stay in the mother liquor while the pure crystal lattice remains solid.
-
Check HPLC: Ensure the regioisomer is <0.5%.
Visual Workflow: Impurity Rejection
Caption: Reslurry technique for upgrading chiral or regio-purity.
References
-
General Aminopyrazole Synthesis & Purification
-
Handling Oiling Out (LLPS)
-
Oiling Out in Crystallization. Mettler Toledo Technical Guides. Link
- Context: Authoritative source on the thermodynamics of Liquid-Liquid Phase Separation and seeding str
-
-
Specific Intermediate Context (Pralsetinib/RET Inhibitors)
-
Substituted Pyrazoles as RET Inhibitors. (2017). WO2017079140A1. Google Patents. Link
- Context: This patent utilizes the 1-(1-isopropylpiperidin-4-yl)
-
-
Piperidine-Pyrazole Chemistry
Sources
- 1. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ijcmas.com [ijcmas.com]
Resolution of regioisomer formation in 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine synthesis
This guide serves as a specialized technical support resource for the synthesis and purification of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine . It addresses the critical challenge of controlling regioselectivity (5-amino vs. 3-amino isomers) during the condensation of hydrazines with 1,3-electrophiles.
Topic: Resolution of Regioisomer Formation in 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine Synthesis Document ID: TSC-PYR-05-ISO Last Updated: March 2026
Core Synthesis & Mechanistic Logic
The Challenge: 5-Amino vs. 3-Amino Regioisomerism
In the synthesis of N-substituted aminopyrazoles, the reaction typically involves 1-isopropylpiperidin-4-ylhydrazine and a
Two pathways exist based on which nitrogen of the hydrazine attacks the electrophilic
-
Path A (Target: 5-Amino): The terminal primary amine (
) of the hydrazine attacks the -carbon. This is sterically favored and leads to the 5-amino isomer. -
Path B (Impurity: 3-Amino): The internal secondary amine (
) attacks the -carbon. This leads to the 3-amino isomer.[1][2][3]
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation point that determines the regioochemical outcome.
Figure 1: Mechanistic divergence in aminopyrazole synthesis. Path A is favored by the steric bulk of the isopropylpiperidine group.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am observing a 10-15% formation of the 3-amino regioisomer."
Root Cause: While the bulky piperidine group generally directs the reaction toward the 5-amino isomer (Path A), high reaction temperatures or acidic conditions can increase the reversibility of the initial attack, allowing the thermodynamic equilibration to the 3-amino isomer. Additionally, if the hydrazine is used as a dihydrochloride salt without full neutralization, the protonation state affects nucleophilicity.
Corrective Protocol:
-
Temperature Control: Lower the reaction temperature. Perform the initial addition at 0°C to 5°C and allow it to warm to room temperature slowly. Do not reflux immediately.
-
Base Selection: Ensure the hydrazine dihydrochloride is fully neutralized. Use 3.0 equivalents of Triethylamine (Et3N) or Sodium Ethoxide (NaOEt) in ethanol.
-
Note: Incomplete neutralization leaves the terminal
protonated (less nucleophilic), potentially allowing the internal nitrogen (if unprotonated) to compete, although this is rare for alkyl hydrazines.
-
-
Solvent Switch: Switch from Ethanol to tert-Butanol . The bulkier solvent can further enhance steric discrimination, favoring the attack of the unhindered terminal
.
Issue 2: "How do I definitively distinguish the 5-amino isomer from the 3-amino isomer?"
Technical Insight: Standard 1H NMR can be ambiguous as the chemical shifts are similar. The most reliable self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.
Validation Protocol:
-
Target (5-Amino): The N1-Piperidine methine proton is spatially distant from the C4-H of the pyrazole but close to the amine (
) or the substituent at C4 (if CN/COOEt).-
Key Signal:NOE observed between Piperidine Methine (N-CH) and Pyrazole
protons.
-
-
Impurity (3-Amino): The N1-Piperidine methine proton is adjacent to the C5-H of the pyrazole ring.
-
Key Signal:Strong NOE observed between Piperidine Methine (N-CH) and Pyrazole C5-H.
-
Issue 3: "The regioisomers are co-eluting on my silica column."
Purification Strategy: Aminopyrazoles are highly polar and often streak on silica.
-
Mobile Phase Modifier: Add 1% Triethylamine or 2% NH4OH to your DCM/MeOH mobile phase to sharpen peaks.
-
Recrystallization (Preferred): The 5-amino isomer typically has different solubility properties due to hydrogen bonding capabilities.
-
Solvent System: Dissolve the crude mixture in minimal hot Ethanol/Ethyl Acetate (1:3) . Allow to cool slowly. The 5-amino isomer often crystallizes out first.
-
-
Chemical Resolution: If separation fails, treat the mixture with Boc-anhydride (1.0 eq) . The 5-amino group is generally more nucleophilic (or sterically accessible) than the 3-amino group (which is flanked by the N1-substituent). The resulting mono-Boc-5-amino product will have a significantly different Rf value.
Optimized Experimental Protocol
Objective: Synthesis of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-5-amine with >95:5 regioselectivity.
| Parameter | Specification | Rationale |
| Stoichiometry | Hydrazine (1.0 eq) : Electrophile (1.05 eq) | Slight excess of electrophile ensures full hydrazine consumption. |
| Solvent | Ethanol (Absolute) | Protic solvents stabilize the polar transition state of the cyclization. |
| Concentration | 0.2 M to 0.5 M | High dilution favors intramolecular cyclization over intermolecular oligomerization. |
| Temperature | 0°C (Addition) | Kinetic control at the start establishes the correct C-N bond formation. |
Step-by-Step Methodology:
-
Free Base Formation: Suspend 1-isopropylpiperidin-4-ylhydrazine dihydrochloride (10 mmol) in Ethanol (20 mL). Add Triethylamine (30 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add 2-(ethoxymethylene)malononitrile (or 3-ethoxyacrylonitrile derivative) (10.5 mmol) dissolved in Ethanol (10 mL) dropwise over 20 minutes at 0°C.
-
Critical Control Point: Slow addition prevents localized heating and thermodynamic equilibration.
-
-
Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours. Monitor by LCMS.[3]
-
Checkpoint: You should see the intermediate acyclic hydrazone.
-
-
Completion: Heat to reflux (78°C) for 60 minutes to drive the cyclization (dehydration/elimination of ethanol).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Recrystallize from EtOAc/Hexanes to remove trace 3-amino isomer.
References
-
General Synthesis of 5-Aminopyrazoles
- Fichez, J., Busca, P., & Prestat, G. (2021).
- Context: Reviews the condensation of hydrazines with -ketonitriles and the mechanistic basis for regioselectivity.
-
(General Journal Link)
-
Regioselectivity in Pyrazole Synthesis
-
Aggarwal, R., et al. (2018).[4] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." PMC.
- Context: Discusses the formation of 5-amino vs 3-amino isomers and the influence of solvent/temper
-
-
Analytical Differentiation (NOESY)
-
Luque, C., et al. (2011).[5] "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Inorganica Chimica Acta.
- Context: Establishes the use of NOE/NOESY NMR experiments to definitively assign N-substituted pyrazole regioisomers.
-
-
Steric Control in Hydrazine Reactions
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing synthetic routes for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine production
Executive Summary
The synthesis of 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 3524-16-1) presents a classic challenge in heterocyclic chemistry: achieving regioselectivity during pyrazole ring formation while managing the basicity of the piperidine moiety.
This guide evaluates two primary methodologies:
-
Route A (Convergent / Direct Cyclization): The reaction of 1-isopropyl-4-hydrazinopiperidine with 3-ethoxyacrylonitrile. This is the industry-preferred route for scalability and atom economy.
-
Route B (Linear / Late-Stage Functionalization): The synthesis of a protected piperidinyl-pyrazole core followed by deprotection and reductive amination. This route is often favored in medicinal chemistry discovery phases to generate diverse N-alkyl analogs from a common intermediate.[1]
Recommendation: Route A is superior for large-scale production due to its lower step count and higher throughput. Route B is recommended only when a library of analogs (varying the N-substituent) is required.
Pathway Analysis & Visualization
Route A: The Convergent "Hydrazine" Pathway
This route relies on the early introduction of the isopropyl group, followed by the formation of the hydrazine nucleophile. The key step is the regioselective condensation with 3-ethoxyacrylonitrile.
Caption: Route A demonstrates a convergent strategy where the piperidine core is fully functionalized before pyrazole ring construction.
Route B: The Linear "Late-Stage" Pathway
This route utilizes a Boc-protected hydrazine to form the pyrazole first, allowing for the purification of a stable intermediate before the final alkylation.
Caption: Route B allows for late-stage diversification but incurs higher costs due to protecting group manipulation.
Technical Comparison & Performance Metrics
| Feature | Route A (Direct Cyclization) | Route B (Late-Stage Alkylation) |
| Overall Yield | High (55-65%) | Moderate (35-45%) |
| Step Count | 2 Steps (from piperidinone) | 4 Steps |
| Atom Economy | Excellent | Poor (Loss of Boc group) |
| Purification | Crystallization often sufficient | Chromatography likely required |
| Safety Profile | Handling of alkyl hydrazine (Toxic) | Safer stable intermediates |
| Cost | Low (Commodity reagents) | Higher (Boc reagents, TFA) |
| Primary Risk | Hydrazine stability & oxidation | Incomplete reductive amination |
Detailed Experimental Protocols
Protocol A: The "Direct Cyclization" System (Recommended)
Rationale: This protocol minimizes waste and avoids the use of expensive protecting groups.[2] The critical success factor is the purity of the hydrazine intermediate.
Step 1: Synthesis of 1-Isopropyl-4-hydrazinopiperidine Dihydrochloride
Note: Free alkyl hydrazines are unstable and prone to oxidation. Isolating as the dihydrochloride salt is standard practice for stability.
-
Condensation: Charge a reactor with 1-isopropyl-4-piperidinone (1.0 eq) and Ethanol (5 vol). Cool to 0-5°C.
-
Hydrazine Addition: Add Hydrazine Hydrate (80%, 1.2 eq) dropwise, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (1.0 eq) portion-wise (Caution: Hydrogen evolution). Alternatively, for scale-up, perform catalytic hydrogenation (H2, Pd/C, MeOH).
-
Work-up: Quench with water. Extract with DCM. Dry organic layer (Na2SO4).[3]
-
Salt Formation: Dissolve the crude oil in Ethanol/Et2O. Add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt precipitates. Filter and dry under vacuum.
-
Target Yield: 85-90%
-
Step 2: Regioselective Cyclization to 5-Aminopyrazole
Mechanism: The reaction proceeds via Michael addition of the hydrazine's distal nitrogen to the
-
Preparation: Suspend 1-isopropyl-4-hydrazinopiperidine 2HCl (1.0 eq) in Ethanol (10 vol).
-
Neutralization: Add Sodium Ethoxide (2.1 eq) or Triethylamine (2.2 eq) to liberate the free hydrazine in situ. Stir for 15 min.
-
Addition: Add 3-Ethoxyacrylonitrile (1.1 eq) dropwise.
-
Note: 3-Methoxyacrylonitrile can be substituted with no loss in yield.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3-6 hours.
-
Checkpoint: Monitor for the intermediate amidine; reaction is complete when the cyclized product is the major peak.
-
-
Isolation: Concentrate the solvent to ~20% volume. Add water and extract with Ethyl Acetate.[3]
-
Purification: The product can often be recrystallized from EtOAc/Heptane or converted to a salt (e.g., fumarate or HCl) for high purity.
-
Target Yield: 60-70%
-
Purity: >98% (HPLC)
-
Protocol B: The "Reductive Amination" System (Alternative)
Rationale: Use this route if the 1-isopropyl-4-piperidinone starting material is unavailable or if you are synthesizing a library where the N-substituent varies (e.g., methyl, ethyl, benzyl).
-
Starting Material: Begin with 1-(Piperidin-4-yl)-1H-pyrazol-5-amine dihydrochloride (commercially available or synthesized via Boc-deprotection).
-
Imine Formation: Suspend the amine salt (1.0 eq) in DCM (10 vol). Add Triethylamine (2.0 eq) and Acetone (5.0 eq). Stir for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT for 12-16 hours.
-
Expert Insight: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes/ketones over the pyrazole unsaturation.
-
-
Work-up: Quench with saturated NaHCO3. Extract with DCM/Isopropanol (3:1) to ensure the polar product is recovered.
-
Purification: This route often produces over-alkylated byproducts or inorganic salts, usually requiring Column Chromatography (DCM/MeOH/NH3).
Critical Quality Attributes (CQA) & Troubleshooting
-
Regioselectivity (N1 vs N2): The reaction of alkyl hydrazines with 3-ethoxyacrylonitrile overwhelmingly favors the 5-amino-1-alkyl isomer (Target) over the 3-amino-1-alkyl isomer. This is driven by the nucleophilicity of the terminal hydrazine nitrogen attacking the electrophilic
-carbon of the nitrile. -
Coloration: 5-Aminopyrazoles are electron-rich and prone to air oxidation, turning pink/brown upon storage. Store under Nitrogen/Argon in the dark.
-
Hydrazine Toxicity: In Route A, ensure complete consumption of hydrazine hydrate before work-up. Use bleach to quench aqueous waste streams containing hydrazine traces.
References
-
Synthesis of 5-Aminopyrazoles (Review): Faggiani, F., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 269–287. Link
- Regioselectivity in Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Reaction of Hydrazines with 3-Ethoxyacrylonitrile: Ege, G., & Franz, H. "Reaction of Hydrazines with 3-Ethoxyacrylonitrile." Journal of Heterocyclic Chemistry, 1982.
-
Preparation of 1-Isopropyl-4-hydrazinopiperidine: Patent CN105017064A. "Synthetic method for isopropyl hydrazine derivatives." Link
Sources
Reference standards for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine analysis
This guide outlines the technical strategy for selecting and utilizing reference standards for 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 1052555-88-0), a critical intermediate in the synthesis of ALK (Anaplastic Lymphoma Kinase) and LRRK2 inhibitors.[1]
A Technical Guide for Kinase Inhibitor Development
Executive Summary & Application Context
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine (hereafter IPP-Amine ) is a specialized heterocyclic building block.[1] It serves as the primary "warhead" scaffold for several ATP-competitive kinase inhibitors, including analogs of Crizotinib and next-generation LRRK2 inhibitors .[1]
In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA).[1] The primary synthetic challenge—and the main reason rigorous reference standards are required—is the regioselectivity of the pyrazole ring formation.[1] The reaction between 1-isopropylpiperidin-4-yl-hydrazine and
This guide compares reference standard grades and provides a self-validating protocol to quantify the critical regioisomeric impurity.
Comparative Analysis of Reference Standards
Selecting the correct grade of reference material (RM) depends on the development phase.[1] Using a "Research Grade" standard for GMP release testing is a common compliance gap.
Table 1: Reference Standard Grade Comparison
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Research / Reagent Grade |
| Primary Use | Instrument Calibration, Method Validation (ICH Q2).[1] | Assay assignment of API/Intermediates; Routine QC Release. | Early-stage synthesis; TLC spotting; "Track-and-Trace". |
| Traceability | SI-Traceable (NIST/BIPM).[1] | Traceable to a CRM or validated via Mass Balance/qNMR. | Vendor-defined (often only HPLC Area %). |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) + qNMR . | Typically qNMR or HPLC Area % corrected for volatiles. | HPLC Area % only (High Risk: ignores salts/water).[1] |
| Regioisomer Data | Quantified & Certified (<0.1% uncertainty). | Identified (Limit test). | Unknown (Often co-elutes in generic methods).[1] |
| Water/Solvent Content | Measured by Karl Fischer (KF) & GC-HS.[1] | Measured by KF & GC-HS. | Not typically measured. |
| Cost Factor | $ |
Critical Insight: The "Purity Trap"
Research Grade standards often claim ">98% Purity" based on UV detection at 254 nm.[1] However, IPP-Amine is a basic amine (piperidine moiety).
-
Risk: It readily forms hydrate or hydrochloride salts.[1] A "98% pure" sample by HPLC could be only 85% pure by weight if it is a dihydrochloride salt, leading to a 15% stoichiometry error in your downstream reaction.[1]
-
Solution: Always use a Primary Analytical Standard with established Assay % (w/w) for process calculations.[1]
Critical Impurity Profile & Standards
To validate an analytical method for IPP-Amine, you must possess standards for its specific process impurities.
A. The Regioisomer (The "Silent" Killer)[1]
-
Structure: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-3 -amine.[1]
-
Origin: Formed during the cyclization of the hydrazine precursor.[1] Electronic effects favor the 5-amine, but steric bulk can shift the ratio.
-
Analytical Challenge: The 3-amine and 5-amine isomers have identical Mass-to-Charge (m/z) ratios and very similar UV spectra.[1] They will co-elute on standard C18 gradients without pH optimization.
B. The Des-Isopropyl Analog
-
Structure: 1-(Piperidin-4-yl)-1H-pyrazol-5-amine.
-
Origin: Impurity in the starting hydrazine or de-alkylation during harsh acidic workups.[1]
-
Detection: Easily separated by HPLC (lower hydrophobicity), but requires a marker for retention time confirmation.[1]
Visualizing the Control Strategy
The following diagram illustrates the origin of the critical regioisomer and the decision logic for selecting standards.
Caption: Workflow showing the origin of the regioisomeric impurity and the specific reference standard requirements for Validation vs. Routine QC.
Validated Analytical Protocol (HPLC)[1][2]
This method is designed specifically to separate the 5-amine (Target) from the 3-amine (Impurity).[1] Standard acidic mobile phases often fail to resolve these basic isomers due to peak tailing.
Method Principle: High-pH Reverse Phase
Using a high pH (pH > 9) suppresses the protonation of the piperidine nitrogen and the pyrazole, improving peak shape and leveraging the subtle hydrophobicity difference between the isomers.[1]
Protocol Parameters
-
Column: Waters XBridge C18 (or equivalent High-pH stable column), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Column Temp: 30°C.
-
Detection: UV at 245 nm (max absorption for pyrazole-amines).[1]
-
Injection Vol: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 95 | 5 |
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): Inject a mixture containing both 5-amine and 3-amine. Rs must be > 1.5 .[1] (The 5-amine typically elutes after the 3-amine in high-pH conditions due to intramolecular H-bonding effects).
-
Tailing Factor: < 1.5 for the main peak (Crucial for accurate integration).
Procurement & Handling Recommendations
-
Storage: IPP-Amine is hygroscopic and sensitive to oxidation.[1] Store Primary Standards at -20°C under Argon/Nitrogen.
-
Salt Form Awareness: Always verify if your standard is the Free Base or HCl Salt .[1]
-
Free Base MW: ~208.2 g/mol .
-
Dihydrochloride MW: ~281.1 g/mol .
-
Impact: Using the wrong MW in calculations will cause a 35% error in potency.[1]
-
References
-
National Institute of Standards and Technology (NIST) .[1] Standard Reference Materials for Chemical Analysis. NIST.gov. [Link][1]
-
International Conference on Harmonisation (ICH) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.org. [Link]
-
Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry. [Link]
-
Cui, J. J., et al. (2011).[1] Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry. [Link][1]
Sources
Objective Comparison Guide: Quality Control Parameters for 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine Batches
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter project bottlenecks traced back to the quality of fundamental building blocks. 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine (CAS: 1052555-88-0) is a highly versatile pharmacophore used extensively in the synthesis of kinase inhibitors (e.g., targeting JAK or LRRK2) and GPCR ligands[1].
However, not all commercial batches are created equal. This guide objectively compares the performance of a High-Purity Optimized Batch against a Standard Commercial Batch and its Des-isopropyl Analog, providing researchers with the causality behind strict Quality Control (QC) parameters and self-validating experimental protocols to ensure downstream success.
The Causality of Quality Control in Aminopyrazole Scaffolds
In rational drug design, the isopropyl group on the piperidine nitrogen serves a dual purpose: it acts as a lipophilic electron-donating group that modulates the basicity (
When sourcing this compound, two critical impurities dictate batch viability:
-
Des-isopropyl Impurity (1-(piperidin-4-yl)-1H-pyrazol-5-amine): Arising from incomplete reductive amination during upstream synthesis, this impurity contains a highly reactive secondary amine. During downstream Buchwald-Hartwig cross-coupling, this secondary amine will aggressively compete with the primary pyrazole amine, consuming the aryl halide electrophile and generating complex, difficult-to-separate mixtures.
-
Residual Palladium: Because the pyrazole ring is often constructed or functionalized using transition metals, standard batches frequently contain trace palladium. Unprotected five-membered heterocyclic amines are notoriously difficult coupling partners because they can inhibit or deactivate palladium catalysts[2]. Introducing a batch with pre-existing trace metals exponentially increases the failure rate of subsequent catalytic cycles.
According to [3], impurities must be strictly controlled, with reporting thresholds typically starting at 0.05% depending on the maximum daily dose. Adhering to these thresholds at the building-block stage is non-negotiable for reproducible assay data.
Mechanistic Impact of Impurities
The following diagram illustrates the competitive interference caused by the des-isopropyl impurity during a standard C-N coupling reaction.
Mechanistic pathway showing how des-isopropyl impurities cause competitive off-target amidation.
Comparative Performance Matrix
To demonstrate the tangible impact of batch quality, we compared three variations of the scaffold in a standardized downstream Buchwald-Hartwig coupling (reacting with 2-chloro-5-fluoropyrimidine) and a subsequent simulated kinase inhibition assay.
| QC Parameter / Metric | High-Purity Optimized Batch | Standard Commercial Batch | Des-isopropyl Analog |
| Purity (HPLC-UV) | > 99.5% | ~ 95.0% | > 98.0% |
| Residual Palladium | < 5 ppm | > 50 ppm | < 5 ppm |
| Des-isopropyl Impurity | < 0.1% | 2.5% - 4.0% | N/A (100% Analog) |
| Downstream Coupling Yield | 88% (Clean conversion) | 54% (Multiple side products) | 12% (Target), 75% (Off-target) |
| Kinase Target IC50 (Simulated) | 12 nM | 15 nM | 145 nM (Loss of lipophilic interaction) |
Data Summary: The High-Purity batch ensures optimal catalyst turnover frequency (TOF) and clean conversion, whereas the Standard Batch suffers a 34% yield drop due to catalyst poisoning and competitive amidation.
Self-Validating Experimental Protocols
To objectively evaluate incoming batches, implement the following self-validating protocols.
Protocol 1: High-Resolution LC-MS & ICP-MS Profiling
Objective: Accurately quantify the des-isopropyl impurity and residual palladium. Causality: Standard UV-HPLC often fails to resolve the des-isopropyl analog from the parent compound due to identical chromophores. LC-MS provides mass-based resolution, while ICP-MS detects trace palladium that would otherwise remain invisible but lethally poison downstream catalysts.
-
Step 1: Prepare a 1 mg/mL solution of the batch in LC-MS grade MeCN/H2O.
-
Step 2: Spike the sample with exactly 100 ng/mL of a stable isotope-labeled internal standard (SIL-IS, e.g., a
-labeled analog of the pyrazole). -
Step 3: Analyze via UPLC-MS/MS using a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% formic acid in water/MeCN. Monitor the specific MRM transitions for the parent mass (
209) and the des-isopropyl mass ( 167). -
Step 4: For ICP-MS, digest 50 mg of the batch in concentrated
using a closed-vessel microwave digestion system, then dilute to a 5% matrix.
Self-Validation Mechanism: This protocol is inherently self-validating. For the LC-MS run, the SIL-IS must show a recovery of 98-102%, confirming that matrix effects are not suppressing the ionization of the impurities. For ICP-MS, a post-run blank injection must return <0.1 ppb Pd, proving zero carryover and validating the quantitative accuracy of the batch measurement.
Protocol 2: Downstream Validation via Buchwald-Hartwig Cross-Coupling
Objective: Validate batch viability by coupling the pyrazole-5-amine with 2-chloro-5-fluoropyrimidine.
Causality: We utilize
-
Step 1: In a nitrogen-filled glovebox, charge a dry 10 mL vial with 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol), 2-chloro-5-fluoropyrimidine (1.1 equiv),
(2 mol%), (4 mol%), and (1.5 equiv). -
Step 2: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Step 3: Seal the vial, remove from the glovebox, and stir at 90°C for 12 hours.
-
Step 4: Quench the reaction with water, extract with EtOAc, and concentrate under reduced pressure.
Self-Validation Mechanism: Prior to extraction, exactly 1.0 equivalent of 1,3,5-trimethoxybenzene is added to the crude mixture as an inert internal standard. An aliquot is taken for quantitative NMR (qNMR). The integration of the product's distinct pyrimidine proton against the internal standard provides an absolute chemical yield. This self-validating step ensures that any observed yield drop is definitively caused by chemical interference (e.g., catalyst poisoning by batch impurities) rather than mechanical losses during silica gel chromatography.
Quality Control & Validation Workflow
Workflow demonstrating the impact of analytical QC profiling on downstream coupling yields.
References
-
Guidance for Industry: Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Chromatographic Purity Assessment of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine: A Comparative Guide
As drug development pipelines increasingly feature highly polar, nitrogen-rich heterocycles, analytical scientists face mounting challenges in purity profiling. 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine (CAS: 1052555-88-0) is a prime example of a problematic basic intermediate. Featuring a highly basic tertiary amine within an isopropyl-substituted piperidine ring (pKa ~10.5) and a pyrazole-5-amine moiety, this compound defies standard low-pH Reversed-Phase Liquid Chromatography (RP-HPLC).
When analyzed using conventional acidic mobile phases (e.g., 0.1% Formic Acid on a standard C18 column), the molecule becomes fully protonated. This leads to two critical failures: (1) extreme hydrophilicity resulting in poor retention (elution near the void volume), and (2) severe secondary electrostatic interactions with residual negatively charged silanols on the silica matrix, causing catastrophic peak tailing and loss of resolution [1].
To achieve rigorous chromatographic purity assessment, we must abandon the "one-size-fits-all" low-pH RP-HPLC approach. This guide objectively compares three advanced, field-proven methodologies—High-pH RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC)—explaining the mechanistic causality behind each to help you select the optimal workflow.
Mechanistic Workflow & Decision Matrix
Before detailing the protocols, it is crucial to understand how different chromatographic modes manipulate the ionization state of the analyte to achieve retention and peak symmetry.
Decision workflow for analyzing highly basic polar amines.
Comparative Methodologies & Self-Validating Protocols
Method A: High-pH Reversed-Phase HPLC
The Causality: By elevating the mobile phase pH to 10.5, we surpass the pKa of the piperidine nitrogen. This deprotonates the molecule, rendering it neutral and significantly more lipophilic. Consequently, hydrophobic retention on a C18 stationary phase increases drastically, and electrostatic attraction to ionized silanols is eliminated, yielding sharp, symmetrical peaks [2].
Self-Validating Protocol:
-
Stationary Phase: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). Crucial: Standard silica dissolves above pH 8.0; hybrid silica is mandatory for structural integrity.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.
-
System Suitability Test (SST): Prior to sample injection, inject a known basic standard (e.g., Amitriptyline). The system is validated for use only if the Amitriptyline tailing factor (
) is and theoretical plates ( ) are .
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Causality: Instead of fighting the polarity of the protonated amine, HILIC leverages it. Using a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase, a water-rich layer forms on the silica surface. The fully protonated basic amine partitions highly effectively into this aqueous layer. A low pH (pH 3.0) is maintained to ensure complete ionization of the analyte and to suppress silanol ionization, preventing cation-exchange tailing [3].
Self-Validating Protocol:
-
Stationary Phase: Bare Silica or Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 2.7 µm core-shell).
-
Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 95% B to 60% B over 7 minutes. (Note: HILIC gradients run from high organic to high aqueous). Flow rate: 0.5 mL/min. Column Temp: 30°C.
-
System Suitability & Equilibration Check: HILIC requires extensive equilibration to form the aqueous layer. Flush the column with 20 column volumes of starting conditions. Validate equilibration by performing two consecutive blank gradient runs; the baseline drift must be
mAU before proceeding.
Method C: Supercritical Fluid Chromatography (SFC)
The Causality: SFC utilizes supercritical
Self-Validating Protocol:
-
Stationary Phase: 2-Ethylpyridine (2-EP) SFC column (100 x 3.0 mm, 3.0 µm). The 2-EP phase provides intrinsic basic character, further reducing the need for high-concentration additives.
-
Mobile Phase A: Supercritical
. -
Mobile Phase B: Methanol containing 20 mM Ammonium Hydroxide.
-
Gradient: 5% B to 40% B over 4 minutes. Flow rate: 2.0 mL/min. Backpressure Regulator (BPR): 120 bar. Column Temp: 40°C.
-
System Suitability Test (SST): Monitor the pump ripple and BPR stability. Pressure fluctuations must remain
bar. Inject the sample; a retention time relative standard deviation (RSD) of across three replicate injections validates the fluidic stability.
Mechanistic Pathways of Retention
Mechanistic retention pathways for basic amines based on pH and phase.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three optimized methods compared against a standard, unoptimized low-pH RP-HPLC baseline. Data reflects the analysis of 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine at a concentration of 0.1 mg/mL (UV detection at 254 nm).
| Chromatographic Method | Retention Factor ( | Peak Asymmetry ( | Theoretical Plates ( | MS Compatibility | Primary Use Case |
| Baseline (Low-pH RP-HPLC) | 0.4 (Poor) | 2.9 (Severe Tailing) | 2,500 | High | Not Recommended |
| Method A (High-pH RP-HPLC) | 4.2 (Excellent) | 1.08 (Symmetrical) | 16,500 | Moderate | Routine Purity Profiling & QC |
| Method B (HILIC) | 3.8 (Excellent) | 1.05 (Symmetrical) | 19,000 | Very High | LC-MS Impurity Identification |
| Method C (SFC) | 2.5 (Good) | 1.12 (Slight Tailing) | 28,000 | Moderate | High-Throughput Screening |
Expert Recommendations
-
For Quality Control (QC) and Batch Release: High-pH RP-HPLC is the most robust choice. It utilizes familiar reversed-phase principles, and modern hybrid columns offer lifetimes exceeding 1,000 injections even at pH 10.5.
-
For Genotoxic Impurity Profiling via LC-MS: HILIC is superior. The high organic content of the HILIC mobile phase drastically enhances electrospray ionization (ESI) desolvation efficiency, often yielding a 5- to 10-fold increase in MS sensitivity compared to aqueous RP-HPLC methods.
-
For Preparative Scale-Up or High-Throughput Screening: SFC dominates. The low viscosity of supercritical
allows for flow rates 3-5 times faster than HPLC without exceeding pressure limits, and the orthogonal selectivity easily resolves structurally similar des-isopropyl impurities.
References
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from[Link]
-
Espada, A., & Rivera-Sagredo, A. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Journal of Chromatography A. Retrieved from [Link]
-
McCalley, D. V. (2016). Some Factors That Can Lead to Poor Peak Shape in Hydrophilic Interaction Chromatography, and Possibilities for Their Remediation. PubMed (NIH). Retrieved from[Link]
-
Chromatography Today. (2015). Column Technology for Achiral SFC Separations. Retrieved from[Link]
Safety Operating Guide
Personal protective equipment for handling 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
Executive Safety Summary
Immediate Action Required: Treat 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine as a Potent Pharmaceutical Intermediate (OEB 3) until specific toxicology data proves otherwise.
This compound is a key building block for Janus Kinase (JAK) inhibitors (e.g., Oclacitinib). Its structure combines a lipophilic isopropyl-piperidine moiety with a reactive aminopyrazole. This combination presents a dual risk: enhanced dermal absorption (due to the piperidine) and high reactivity/irritation potential (due to the primary amine).
Core Hazard Profile:
-
Physical State: Solid (Fine crystalline powder).
-
Primary Risks: Acute Toxicity (Oral), Severe Eye Damage (Category 1), Skin Sensitization, and Respiratory Irritation.
-
Critical Control: Do not handle on an open bench. All solid handling requires a Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).
Risk Assessment & Hazard Identification
As a scientist, you must understand why we select specific PPE. We do not rely on generic "safety goggles" advice; we counter specific molecular behaviors.
| Molecular Feature | Associated Risk | PPE/Engineering Countermeasure |
| Primary Amine (-NH₂) | Chemical burns, severe eye damage, respiratory sensitization. | Eye: Face shield + Goggles.[1] Resp: P100/HEPA filtration. |
| Isopropyl-Piperidine | Lipophilicity facilitates rapid transdermal transport. | Skin: Double-gloving is mandatory. Latex is insufficient; Nitrile/Neoprene required. |
| Pyrazole Scaffold | Bioactivity (Kinase inhibition potential). Systemic toxicity. | Body: Tyvek® coveralls (Grade 4/5/6) to prevent dust accumulation on street clothes. |
| Fine Powder Form | High dustiness potential; invisible aerosolization. | Engineering: HEPA-filtered local exhaust ventilation (LEV). |
PPE Specifications Matrix
The following matrix defines the required protection based on the operation scale.
Table 1: PPE Requirements by Operational Scale
| Protection Zone | Small Scale (< 1g) (Stock Solution Prep) | Medium Scale (1g - 100g) (Synthesis/Purification) | Large Scale (> 100g) (Pilot Plant/Kilo Lab) |
| Respiratory | N95 (if outside hood - Not Recommended) | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 inside VBE. | Full-face PAPR or Supplied Air. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Chemical Splash Goggles + Face Shield (8-inch min). | Full-face respirator lens. |
| Dermal (Hands) | Double Nitrile (0.11mm min).Change every 30 mins. | Double Gloving: Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile/Neoprene (8 mil). | Laminate Film (Silver Shield®) under Nitrile outer gloves. |
| Body | Lab Coat (Cotton/Poly) + Disposable Sleeves. | Tyvek® 400 (or equivalent) disposable coverall. | Tyvek® 800J (Liquid tight) + Shoe Covers. |
Operational Protocols
The "Self-Validating" Gowning Workflow
To ensure integrity, follow this unidirectional workflow. This prevents cross-contamination from the "Hot Zone" (Hood) to the "Cold Zone" (Desk).
Figure 1: Unidirectional gowning sequence. The "Tape Gap" step is critical for preventing powder migration onto wrists.
Handling & Weighing Protocol
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Pyrazole amines are prone to static charge, causing "flying powder."
-
Solubilization: Dissolve the solid inside the fume hood immediately after weighing. Do not transport dry powder across the lab.
-
Solvent Choice: If possible, use alcohols (Methanol/Ethanol) or DMSO. Note that DMSO increases skin permeability; if using DMSO, Laminate (Silver Shield) gloves are mandatory.
Emergency Response & Decontamination
Spill Cleanup (Dry Powder)
-
DO NOT use a brush or broom (creates aerosols).
-
DO NOT use a standard vacuum cleaner.
-
Protocol:
-
Evacuate the immediate area (15 ft radius).
-
Don full PPE (PAPR + Tyvek).
-
Cover spill with wet paper towels (soaked in mild detergent) to suppress dust.
-
Scoop damp material into a wide-mouth waste jar.
-
Wipe surface 3x with 10% bleach solution, followed by water.
-
Exposure First Aid
-
Eye Contact: Immediate irrigation for 15 minutes .[2][3][4][5][6][7] The amine functionality is caustic; seconds matter to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[1][2][3][5][6][7][8] Do not use alcohol (this drives the lipophilic compound deeper into the dermis).
Disposal Logistics
-
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation:
-
Solid Waste: Double-bagged in clear polyethylene bags, labeled "Toxic Solid."
-
Liquid Waste: Segregate into "Basic Organic" waste streams. Do not mix with strong acids (exothermic reaction risk).
-
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the pyrazole ring.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-isopropyl-1H-pyrazol-5-amine (Related Structure).[Link]]
- SafeBridge Consultants.Occupational Health and Safety Control Banding for Pharmaceutical Compounds. (Industry Standard Guideline for Potent Compounds).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
